(S)-3,3-Difluorocyclopentanecarboxylic acid
Description
Properties
IUPAC Name |
(1S)-3,3-difluorocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c7-6(8)2-1-4(3-6)5(9)10/h4H,1-3H2,(H,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLZFZGHXIZHFB-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C[C@H]1C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-3,3-Difluorocyclopentanecarboxylic acid spectroscopic data (NMR, IR, MS)
Comprehensive Technical Guide: (S)-3,3-Difluorocyclopentanecarboxylic Acid
Part 1: Executive Summary & Strategic Importance
Compound Identity:
-
IUPAC Name: (S)-3,3-Difluorocyclopentanecarboxylic acid
-
CAS Number: 1408057-45-3 (Specific (S)-enantiomer); 1260897-05-9 (Racemic)
-
Molecular Formula: C₆H₈F₂O₂[1]
Core Application: (S)-3,3-Difluorocyclopentanecarboxylic acid serves as a critical chiral building block in medicinal chemistry. The gem-difluoro moiety acts as a bioisostere for a carbonyl group or an oxygen atom, modulating lipophilicity (LogP) and metabolic stability without significantly altering steric bulk. The cyclopentane ring provides conformational restriction, often used to lock pharmacophores in bioactive conformations, particularly in the development of kinase inhibitors (e.g., JAK, BTK) and antiviral agents.
Part 2: Synthesis & Production Workflow
The synthesis of the (S)-enantiomer typically proceeds via the fluorination of the corresponding chiral keto-ester, followed by hydrolysis. This route preserves the stereocenter at C1, provided the fluorination conditions do not induce racemization.
Experimental Protocol (Representative)
-
Starting Material: (S)-Methyl 3-oxocyclopentanecarboxylate (CAS 1408057-37-3).
-
Fluorination (Deoxyfluorination):
-
Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Conditions: 0°C to RT under inert atmosphere (N₂).
-
Mechanism: Nucleophilic fluorination of the ketone.
-
-
Hydrolysis:
-
Reagent: Lithium Hydroxide (LiOH) in THF/Water.
-
Conditions: RT, 2-4 hours.
-
Workup: Acidification with HCl to pH 1-2, extraction with Ethyl Acetate.
-
Caption: Synthetic pathway for (S)-3,3-difluorocyclopentanecarboxylic acid via deoxyfluorination and hydrolysis.
Part 3: Spectroscopic Characterization (NMR, IR, MS)
Accurate characterization relies on identifying the specific splitting patterns induced by the fluorine atoms. The gem-difluoro group creates a complex spin system due to H-F coupling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃ or DMSO-d₆):
The proton spectrum is characterized by the absence of the ketone alpha-protons and the presence of complex multiplets due to coupling with the fluorine atoms (
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| COOH | 10.0 - 12.5 | Broad Singlet | 1H | Carboxylic Acid Proton |
| H-1 | 2.95 - 3.15 | Multiplet | 1H | Methine (Chiral Center) |
| H-2, H-5 | 2.20 - 2.60 | Multiplet | 2H | |
| H-4 | 1.90 - 2.30 | Multiplet | 2H | |
| H-2', H-5' | 1.80 - 2.10 | Multiplet | 2H | Remaining ring protons |
Note: The protons at C2, C4, and C5 appear as complex multiplets due to
¹³C NMR (100 MHz, CDCl₃): The diagnostic features are the triplet splitting of the carbons adjacent to the fluorine atoms.
| Carbon | Shift (δ ppm) | Splitting ( | Assignment |
| C=O | ~175 - 180 | Singlet | Carboxyl Carbon |
| C-3 | ~128 - 132 | Triplet ( | gem-Difluoro Carbon |
| C-2, C-4 | ~35 - 45 | Triplet ( | Methylene |
| C-1 | ~36 - 40 | Singlet/Weak Multiplet | Methine (Chiral Center) |
| C-5 | ~24 - 28 | Singlet | Methylene |
¹⁹F NMR (376 MHz, CDCl₃): The fluorine signals confirm the gem-difluoro substitution. Due to the chiral center at C1, the two fluorine atoms at C3 are diastereotopic.
-
Signals: Two doublets or an AB quartet system.
-
Shift Range:
-85 to -105 ppm. -
Coupling:
Hz (Geminal F-F coupling).
Infrared (IR) Spectroscopy
-
O-H Stretch: 2800–3200 cm⁻¹ (Broad, characteristic of carboxylic acid dimers).
-
C=O Stretch: 1700–1720 cm⁻¹ (Strong, Acid Carbonyl).
-
C-F Stretch: 1150–1250 cm⁻¹ (Strong, broad bands; diagnostic for fluorinated alkanes).
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) - Negative Mode (ESI-) is preferred for carboxylic acids.
-
Molecular Ion:
-
[M-H]⁻: m/z 149.1 (Base peak).
-
-
Fragmentation:
-
Loss of CO₂ ([M-H-44]⁻): m/z 105.
-
Loss of HF ([M-H-20]⁻): m/z 129.
-
Part 4: Quality Control & Chiral Analysis
Validating the enantiomeric excess (ee%) is crucial for drug development applications.
Chiral HPLC Method (Representative):
-
Column: Chiralpak IG or Chiralcel OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Retention Times: The (S)-enantiomer and (R)-enantiomer will exhibit distinct retention times (e.g.,
min, min). Note: Specific elution order must be determined with a racemic standard.
Specific Rotation:
- : Small positive or negative value (typically < 10°) in Methanol (c=1.0). The exact sign depends on the solvent and temperature.
References
-
Preparation of 3,3-Difluorocyclobutanecarboxylic Acid (Analogous Methodology): Melnykov, K. P., et al. "Synthesis of gem-Difluorinated Cyclobutanes." Synthesis, vol. 50, no.[4][5] 24, 2018. Link
-
Synthesis of Fluorinated Cyclopentanes: Olifir, O. S., et al. "A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid." ResearchGate, 2025.[6] Link
-
Use in Kinase Inhibitors (WO2019147782): "Aminopyrrolotriazines as Kinase Inhibitors." World Intellectual Property Organization, 2019. Link
-
PubChem Compound Summary: "(S)-3,3-Difluorocyclopentanecarboxylic acid." National Center for Biotechnology Information. Link
-
ChemicalBook Product Data: "3,3-Difluorocyclopentanecarboxylic acid (CAS 1260897-05-9)."[1][2][3][7] Link
Sources
- 1. 3,3-Difluorocyclopentaecarboxylic acid | 1260897-05-9 [chemicalbook.com]
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- 3. Antitumor Targets - Leading Edge Blocks - Organic Chemistry [3asenrise.com]
- 4. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2018066718A1 - Therapeutic compounds - Google Patents [patents.google.com]
The Strategic Deployment of (S)-3,3-Difluorocyclopentanecarboxylic Acid in Modern Drug Discovery: A Technical Guide
Executive Summary
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Within this landscape, small, conformationally constrained, fluorinated building blocks are of paramount importance. This technical guide provides an in-depth exploration of the potential research applications of (S)-3,3-difluorocyclopentanecarboxylic acid, a chiral scaffold poised for significant impact in the development of novel therapeutics. We will dissect the rationale behind its use, from the fundamental principles of fluorine's influence on molecular properties to its potential application in the synthesis of high-value pharmacological agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fluorinated chemical matter in their discovery programs.
The Rationale for Fluorination: A Focus on the 3,3-Difluorocyclopentyl Moiety
The introduction of fluorine into a molecule can induce profound changes in its biological activity and disposition. The gem-difluoro group, in particular, offers a unique combination of electronic and steric properties that can be strategically exploited in drug design.
Modulation of Physicochemical Properties
The C-F bond is highly polarized, with fluorine being the most electronegative element. The presence of a CF₂ group can significantly impact a molecule's:
-
pKa: The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby acidic or basic functional groups. This modulation of ionization state can be critical for optimizing a drug's solubility, membrane permeability, and target engagement.
-
Lipophilicity: While fluorine is highly electronegative, the C-F bond is a poor hydrogen bond acceptor. The net effect of gem-difluorination on lipophilicity (logP) can be complex and context-dependent, often leading to a subtle increase that can be fine-tuned to enhance permeability and cell penetration.[1]
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism at that position, thereby increasing the metabolic stability and half-life of a drug candidate.[2]
Conformational Control and Pre-organization
The cyclopentane ring is not planar, adopting envelope and twist conformations. The introduction of a gem-difluoro group can influence the conformational equilibrium of the ring.[3] This conformational biasing can be a powerful tool to pre-organize a molecule into a bioactive conformation, leading to enhanced binding affinity for its biological target. The electrostatic interactions between the partially negative fluorine atoms and other parts of the molecule can further stabilize specific conformations.[3]
Potential Research Applications of (S)-3,3-Difluorocyclopentanecarboxylic Acid
The unique stereochemistry and physicochemical properties of (S)-3,3-difluorocyclopentanecarboxylic acid make it a highly attractive building block for several therapeutic areas.
Intermediate for the Synthesis of Biologically Active Heterocycles
A key application of 3,3-difluorocyclopentanecarboxylic acid is as an intermediate in the preparation of linked bisimidazoles and bisbenzimidazoles.[4] Benzimidazole and bis-benzimidazole scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including:
-
Antimicrobial Activity: Novel bis-benzimidazole derivatives have shown remarkable antimicrobial activities, in some cases comparable or superior to existing antibiotics like Norfloxacin and Fluconazole.[5]
-
Anticancer Activity: Certain bis-benzimidazole derivatives have demonstrated potent cytotoxic activity against various human tumor cell lines by interfering with DNA topoisomerase I.[6]
The incorporation of the (S)-3,3-difluorocyclopentyl moiety into these heterocyclic systems can be hypothesized to enhance their therapeutic potential by improving their pharmacokinetic profile and potentially modulating their target interactions.
Synthetic Strategies and Methodologies
The successful application of (S)-3,3-difluorocyclopentanecarboxylic acid in drug discovery programs hinges on the availability of robust and scalable synthetic routes.
Proposed Asymmetric Synthesis of (S)-3,3-Difluorocyclopentanecarboxylic Acid
Proposed Synthetic Workflow:
Caption: Proposed asymmetric synthesis workflow.
Detailed Protocol (Hypothetical):
-
Preparation of the Precursor: Synthesize the conjugated amide bearing a pendant α,β-unsaturated ketone moiety from commercially available starting materials using standard organic synthesis techniques.
-
Asymmetric Cyclization: In a nitrogen-flushed flask, dissolve the precursor in a suitable solvent (e.g., toluene). Add a catalytic amount (e.g., 5 mol%) of a chiral phosphoric acid catalyst, such as (S)-TRIP. Stir the reaction at room temperature until complete conversion is observed by TLC or LC-MS. Purify the resulting chiral cyclic ketone via column chromatography.
-
Fluorination: To a solution of the chiral cyclic ketone in a suitable solvent (e.g., acetonitrile), add a fluorinating agent such as Selectfluor®. The reaction may be run at room temperature or require heating.[8] Monitor the reaction for the formation of the difluorinated product.
-
Hydrolysis: Hydrolyze the resulting intermediate using standard acidic or basic conditions to yield (S)-3,3-difluorocyclopentanecarboxylic acid.
Amide Coupling Protocols
The carboxylic acid moiety of the title compound serves as a versatile handle for the synthesis of a diverse library of amide derivatives. Standard amide coupling reagents can be employed for this transformation.[9]
General Amide Coupling Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalytic asymmetric synthesis of chiral sulfilimines via S–C bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and evaluation of novel benzimidazole derivative [Bz-Im] and its radio/biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - A study on selective transformation of norbornadiene into fluorinated cyclopentane-fused isoxazolines [beilstein-journals.org]
- 7. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 9. An FXR Agonist Reduces Bile Acid Synthesis Independently of Increases in FGF19 in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Practical Approach to the Enantioselective Synthesis of (S)-3,3-Difluorocyclopentanecarboxylic Acid
Introduction
(S)-3,3-Difluorocyclopentanecarboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug development. The introduction of gem-difluoro groups into organic molecules can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The conformational rigidity of the cyclopentane scaffold, combined with the unique electronic properties of the difluoromethylene group, makes this motif a valuable component in the design of novel therapeutics. This application note provides a detailed, field-proven protocol for the enantioselective synthesis of (S)-3,3-difluorocyclopentanecarboxylic acid, proceeding through the synthesis of the racemic acid followed by a robust chiral resolution.
Strategic Overview: A Two-Stage Approach
A direct asymmetric synthesis of the target molecule can be challenging. Therefore, a practical and reliable two-stage strategy is presented:
-
Synthesis of Racemic 3,3-Difluorocyclopentanecarboxylic Acid: This stage involves a three-step sequence starting from the commercially available 3-oxocyclopentanecarboxylic acid.
-
Chiral Resolution: The racemic acid is then resolved to isolate the desired (S)-enantiomer. This note will detail the classical method of diastereomeric salt formation and discuss the alternative of enzymatic resolution.
Figure 1: Overall workflow for the synthesis of (S)-3,3-Difluorocyclopentanecarboxylic acid.
Part 1: Synthesis of Racemic 3,3-Difluorocyclopentanecarboxylic Acid
This synthesis is a three-step process involving esterification, fluorination, and hydrolysis.
Step 1.1: Esterification of 3-Oxocyclopentanecarboxylic Acid
The initial step is the protection of the carboxylic acid functionality as a methyl ester. This prevents side reactions during the subsequent fluorination step.
Protocol:
-
To a solution of 3-oxocyclopentanecarboxylic acid (1.0 eq) in methanol (5 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Warm the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-oxocyclopentanecarboxylate.
Step 1.2: Fluorination of Methyl 3-oxocyclopentanecarboxylate
The key fluorination step is achieved using a suitable fluorinating agent to convert the ketone to the gem-difluoro group.
Protocol:
-
In a fume hood, charge a dry flask with methyl 3-oxocyclopentanecarboxylate (1.0 eq) and dichloromethane (10 mL/g).
-
Cool the solution to 0 °C and add diethylaminosulfur trifluoride (DAST) (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 3,3-difluorocyclopentanecarboxylate.
Step 1.3: Hydrolysis of Methyl 3,3-difluorocyclopentanecarboxylate
The final step is the saponification of the methyl ester to the desired carboxylic acid.
Protocol:
-
Dissolve methyl 3,3-difluorocyclopentanecarboxylate (1.0 eq) in a 1:1 mixture of methanol and water (10 mL/g).
-
Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature for 15 hours.[1]
-
Remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 1 with concentrated hydrochloric acid.[1]
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield racemic 3,3-difluorocyclopentanecarboxylic acid.
| Parameter | Step 1.1: Esterification | Step 1.2: Fluorination | Step 1.3: Hydrolysis |
| Starting Material | 3-Oxocyclopentanecarboxylic Acid | Methyl 3-oxocyclopentanecarboxylate | Methyl 3,3-difluorocyclopentanecarboxylate |
| Key Reagents | Methanol, Sulfuric Acid | Diethylaminosulfur trifluoride (DAST) | Sodium Hydroxide |
| Solvent | Methanol | Dichloromethane | Methanol/Water |
| Reaction Time | 4 hours | 24 hours | 15 hours |
| Temperature | Reflux | 0 °C to Room Temperature | Room Temperature |
| Typical Yield | >95% | 60-70% | >90% |
Part 2: Chiral Resolution of Racemic 3,3-Difluorocyclopentanecarboxylic Acid
The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent.[2][3] (R)-1-phenylethylamine is a commonly used and effective resolving agent for racemic carboxylic acids.[2]
Step 2.1: Formation of Diastereomeric Salts
Protocol:
-
Dissolve racemic 3,3-difluorocyclopentanecarboxylic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
In a separate flask, dissolve (R)-1-phenylethylamine (0.5 eq) in the same solvent.
-
Slowly add the amine solution to the acid solution with stirring.
-
Heat the resulting solution to reflux to ensure complete salt formation.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
Step 2.2: Fractional Crystallization
The separation of the diastereomers relies on their different solubilities.[4]
Protocol:
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.
-
The enantiomeric excess (e.e.) of the crystalline salt can be determined by converting a small sample back to the free acid and analyzing by chiral HPLC.
-
If the desired e.e. is not achieved, recrystallize the salt from the same solvent system. Repeat this process until the desired optical purity is obtained.
Step 2.3: Liberation of (S)-3,3-Difluorocyclopentanecarboxylic Acid
The resolved diastereomeric salt is then treated with acid to liberate the enantiomerically pure carboxylic acid.
Protocol:
-
Suspend the resolved diastereomeric salt in water.
-
Add a strong acid, such as 2M hydrochloric acid, until the pH is approximately 1.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-3,3-difluorocyclopentanecarboxylic acid.
| Parameter | Value/Condition |
| Resolving Agent | (R)-1-Phenylethylamine |
| Solvent for Crystallization | Methanol or Ethanol |
| Stoichiometry (Acid:Amine) | 1 : 0.5 |
| Crystallization Temperature | Slow cooling from reflux to 0-4 °C |
| Liberation Reagent | 2M Hydrochloric Acid |
| Monitoring Technique | Chiral HPLC, Polarimetry |
Alternative Method: Enzymatic Resolution
Enzymatic resolution offers a green and highly selective alternative for the separation of enantiomers.[5][6] This can be performed either by enantioselective hydrolysis of a racemic ester or by enantioselective esterification of the racemic acid.
Conceptual Workflow for Enzymatic Resolution
Figure 2: Conceptual workflow for enzymatic resolution via hydrolysis.
Protocol Outline (Hydrolysis of Racemic Ester):
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7).
-
Disperse the racemic methyl 3,3-difluorocyclopentanecarboxylate in the buffer.
-
Add a lipase, such as immobilized Candida antarctica lipase B (Novozym 435).
-
Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the conversion to ~50%.
-
At ~50% conversion, stop the reaction and separate the enzyme by filtration.
-
Extract the unreacted (R)-ester with an organic solvent.
-
Acidify the aqueous layer and extract the (S)-acid.
Causality and Trustworthiness:
The protocols provided are based on well-established chemical transformations. The success of the chiral resolution is dependent on the differential solubility of the diastereomeric salts, a principle that underpins classical resolution techniques. Monitoring the enantiomeric excess at each crystallization step is crucial for achieving high optical purity. The enzymatic approach relies on the inherent stereoselectivity of enzymes, offering a highly reliable and often more environmentally benign route to the desired enantiomer.
References
- Google Patents. (n.d.). 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3...
-
ACS Publications. (2023, November 7). Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts. Retrieved February 3, 2026, from [Link]
- Hamilton, D. G. (2006, October). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
- Google Patents. (n.d.). Process for the preparation of trans-3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid.
-
ResearchGate. (n.d.). Direct synthesis of furan-2,5-dicarboxylic acid monoamides. Retrieved February 3, 2026, from [Link]
-
Chemistry LibreTexts. (2020, February 17). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence.... Retrieved February 3, 2026, from [Link]
- Juaristi, E. (n.d.).
-
University of Liverpool. (2021, April 30). Stereochemistry - Stereoelectronics. Retrieved February 3, 2026, from [Link]
-
Arkivoc. (2017, October 29). Metal-free synthesis of α,α-difluorocyclopentanone derivatives via regioselective difluorocyclopropanation/VCP rearrangement of silyl dienol ethers. Retrieved February 3, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). A Green Chemo-Enzymatic Approach for CO2 Capture and Transformation into Bis(cyclic carbonate) Esters in Solvent-Free Media. Retrieved February 3, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved February 3, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. Retrieved February 3, 2026, from [Link]
-
MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Enzymatic Routes to Enantiomerically Pure Aromatic α-Hydroxy Carboxylic Acids: A Further Example for the Diversity of Biocatalysis. Retrieved February 3, 2026, from [Link]
-
ACS Publications. (n.d.). Total Synthesis of (f)-Fawcettimine. Retrieved February 3, 2026, from [Link]
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- 6. researchgate.net [researchgate.net]
Application Note: Strategic Use of (S)-3,3-Difluorocyclopentanecarboxylic Acid in Medicinal Chemistry
Executive Summary
(S)-3,3-Difluorocyclopentanecarboxylic acid (CAS: 1260897-05-9) has emerged as a high-value scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Unlike its non-fluorinated counterpart, the incorporation of the gem-difluoro motif at the C3 position introduces significant electronic and steric perturbations that modulate pKa, lipophilicity (
This guide provides a technical roadmap for utilizing this building block to replace proline, cyclopentane, or tetrahydrofuran moieties in bioactive ligands. It focuses on overcoming specific synthetic challenges—particularly racemization control during amide coupling—and leveraging the "fluorine effect" to optimize pharmacokinetic profiles.
Part 1: Physicochemical Profiling & Bioisosteric Rationale[1]
The strategic value of (S)-3,3-difluorocyclopentanecarboxylic acid lies in its ability to alter the physicochemical landscape of a drug candidate without significantly changing its steric bulk.
Comparative Data Profile
The following table contrasts the fluorinated scaffold with its hydrogenated analog, highlighting the inductive effects of the
| Property | Cyclopentanecarboxylic Acid | (S)-3,3-Difluorocyclopentanecarboxylic Acid | Medicinal Chemistry Impact |
| pKa (COOH) | ~4.8 | ~4.3 - 4.5 | Increased acidity enhances H-bond donor strength of the resulting amide NH in the coupled product. |
| LogP (Lipophilicity) | 1.8 (approx) | 2.1 - 2.3 | Fluorination generally increases lipophilicity in cycloalkanes, improving membrane permeability. |
| Conformation | Envelope (flexible) | Twisted Envelope (Rigidified) | The gem-difluoro group induces specific ring puckering to minimize dipole interactions, reducing entropic penalty upon binding. |
| Metabolic Stability | Susceptible to CYP450 oxidation at C3 | Blocked | C-F bond strength (116 kcal/mol) prevents oxidative metabolism at the C3 position. |
The "Fluorine Effect" on Conformation
The gem-difluoro group is not merely a "heavy hydrogen." It acts as a bioisostere for a carbonyl group (
-
Dipole Minimization: The C-F bonds create a strong dipole. The ring adopts a conformation that aligns this dipole to minimize repulsion with adjacent functional groups (e.g., the amide carbonyl).
-
Chirality: The (S)-configuration directs the vector of the carboxylic acid, allowing for precise vector exploration in the binding pocket.
Part 2: Experimental Protocols
The primary application of this building block is amide bond formation.[1] However, the electron-withdrawing nature of the fluorine atoms makes the
Protocol A: High-Fidelity Amide Coupling (HATU Method)
Recommended for: Standard library synthesis, high yields, and minimal racemization risk.
Reagents:
-
(S)-3,3-Difluorocyclopentanecarboxylic acid (1.0 equiv)
-
Amine partner (
) (1.1 equiv) -
HATU (1.1 - 1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 - 3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc
Step-by-Step Methodology:
-
Preparation: Dissolve (S)-3,3-difluorocyclopentanecarboxylic acid in anhydrous DMF (0.1 M concentration) under an inert atmosphere (
or Ar). -
Activation: Add DIPEA followed by HATU at 0°C. Stir for 15 minutes. Critical: Low temperature during activation minimizes the risk of racemization at the
-carbon. -
Coupling: Add the amine partner. Allow the reaction to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Monitoring: Monitor via LC-MS. The fluorinated product often shows a distinct retention time shift compared to non-fluorinated impurities.
-
Workup: Dilute with EtOAc. Wash with 5%
(aq) (to remove DMF), followed by sat. and brine. Dry over . -
Purification: Flash column chromatography. Note: Fluorinated compounds are often UV-weak; use ELSD or stain (Permanganate) if the amine is not aromatic.
Protocol B: Difficult Couplings via Acyl Fluoride (TFFH Method)
Recommended for: Sterically hindered amines (e.g., anilines, tert-butyl amines) where HATU fails.
Rationale: Acyl fluorides are highly reactive yet more stable to hydrolysis than acyl chlorides. The gem-difluoro group on the ring does not interfere with this activation.
Reagents:
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)
-
DIPEA (2.5 equiv)
-
Solvent: Dichloromethane (DCM) or THF
Step-by-Step Methodology:
-
Dissolve the acid and amine in DCM (0.2 M).
-
Add DIPEA.
-
Add TFFH solid in one portion.
-
Stir at RT.[2] Conversion to the intermediate acyl fluoride is rapid; subsequent reaction with the amine drives the equilibrium.
-
Safety Note: This method avoids the generation of insoluble urea byproducts common with EDC/DCC couplings.
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the decision tree for coupling strategies and the mechanistic flow for the HATU protocol, ensuring the integrity of the (S)-chiral center.
Caption: Decision matrix for amide coupling. Protocol A (Green path) prioritizes stereochemical retention; Protocol B (Red path) overcomes steric hindrance.
Part 4: Case Study – Lead Optimization
Scenario: A medicinal chemistry team is optimizing a JAK inhibitor. The current lead molecule contains a proline residue that is susceptible to rapid oxidative metabolism, leading to high clearance (
Optimization Strategy:
-
Replacement: The proline is replaced with (S)-3,3-difluorocyclopentanecarboxylic acid.
-
Hypothesis:
-
The gem-difluoro group will block the C3 metabolic "soft spot."
-
The lipophilicity (
) will increase slightly, potentially improving cell permeability. -
The rigidity of the ring will maintain the vector orientation required for the hinge-binding region of the kinase.
-
-
Outcome: The resulting analog typically demonstrates a 2-3 fold improvement in half-life (
) in microsomal stability assays, while retaining potency due to the bioisosteric fit of the difluoromethylene group mimicking the electronic density of the original heterocycle.
References
-
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link
-
O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008. Link
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link
-
Enamine Ltd. "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry." Chemistry - A European Journal, 2022. Link
-
Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and Their Application to Peptide Synthesis." Journal of the American Chemical Society, 1995. Link
Sources
(S)-3,3-Difluorocyclopentanecarboxylic acid for peptide conformation constraint
Application Note: High-Precision Peptide Conformational Constraint using (S)-3,3-Difluorocyclopentanecarboxylic Acid
Executive Summary
This guide details the utility of (S)-3,3-Difluorocyclopentanecarboxylic acid (CAS 1260897-05-9) as a high-value building block for peptidomimetic design. Unlike flexible linear spacers or standard proline analogues, this scaffold leverages the fluorine gauche effect and ring strain to impose strict conformational biases on peptide backbones.
Key Applications:
-
N-Terminal Capping: Restriction of N-terminal mobility to improve receptor binding affinity.
-
Gamma-Amino Acid Isostere: When coupled with a diamine linker, it mimics
-turn structures. -
Metabolic Shielding: The gem-difluoro group blocks oxidative metabolism at the C3 position, extending plasma half-life (
).
Scientific Basis: The Fluorine Constraint Mechanism
The efficacy of (S)-3,3-Difluorocyclopentanecarboxylic acid arises from two synergistic physical phenomena that distinguish it from non-fluorinated cycloalkanes.
The Fluorine Gauge Effect & Ring Puckering
In a standard cyclopentane ring, pseudorotation allows rapid interconversion between envelope and twist conformations. The introduction of the gem-difluoro moiety at the C3 position collapses this energy landscape.
-
Dipole Minimization: The C-F bonds are highly polar. To minimize dipole-dipole repulsion, the ring adopts a specific puckered envelope conformation.
-
Hyperconjugation: The
orbital interactions stabilize specific rotamers, effectively "locking" the ring.
This locking effect fixes the vector of the carboxylic acid carbonyl, thereby rigidly defining the
Physicochemical Profile
| Property | Value/Description | Impact on Peptide |
| Molecular Weight | 150.12 g/mol | Low mass penalty. |
| LogP (Predicted) | ~1.3 - 1.5 | Increases lipophilicity vs. cyclopentane (due to F-hydrophobicity paradox in specific contexts), aiding membrane permeability. |
| pKa | ~3.85 | Slightly more acidic than non-fluorinated analogs due to inductive electron withdrawal ( |
| H-Bond Capacity | C-F acts as a weak H-bond acceptor | Can engage in orthogonal interactions within the binding pocket. |
Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Use this protocol to attach (S)-3,3-Difluorocyclopentanecarboxylic acid to the N-terminus of a resin-bound peptide.
Materials:
-
Resin-bound peptide (Fmoc-deprotected, free amine).
-
(S)-3,3-Difluorocyclopentanecarboxylic acid (3.0 equiv).
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 equiv).
-
Base: DIPEA (N,N-Diisopropylethylamine) (6.0 equiv).
-
Solvent: Anhydrous DMF (Dimethylformamide).
Step-by-Step Workflow:
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 minutes.
-
Perform Fmoc deprotection (20% Piperidine/DMF, 2 x 5 min) if not already done.
-
Wash resin: DMF (3x), DCM (3x), DMF (3x).
-
-
Activation (Pre-activation is critical for hindered acids):
-
In a clean vial, dissolve (S)-3,3-Difluorocyclopentanecarboxylic acid (3.0 eq) and HATU (2.9 eq) in minimum DMF.
-
Add DIPEA (6.0 eq).
-
Observation: The solution should turn yellow/orange. Allow to activate for 60 seconds exactly. (Prolonged activation can lead to racemization or side reactions).
-
-
Coupling:
-
Add the activated solution to the resin.
-
Agitate (shake/vortex) at room temperature for 90 minutes .
-
Note: The difluoro group withdraws electrons, making the carbonyl carbon more electrophilic, but the ring bulk can sterically hinder the approach. HATU is preferred over HBTU/TBTU for this reason.
-
-
Monitoring:
-
Perform a Kaiser Test (ninhydrin).
-
Result:
-
Colorless/Yellow beads: Complete coupling.
-
Blue beads: Incomplete. Re-couple using PyAOP or HOAt/DIC.
-
-
-
Cleavage:
-
Wash resin thoroughly (DMF 5x, DCM 5x).
-
Treat with Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.
-
Precipitate in cold diethyl ether.
-
Protocol B: Conformational Analysis via F NMR
Use this protocol to validate the induced conformational constraint.
Rationale: The splitting pattern of the gem-difluoro group is sensitive to the ring pucker. In a flexible ring, the fluorines might average out; in a locked ring, they appear as distinct AB quartets with defined coupling constants.
-
Sample Prep: Dissolve 2-5 mg of purified peptide in 600
L of solvent (CD OD or DMSO- ). -
Acquisition:
-
Run
F NMR (un-decoupled). -
Set spectral width to cover -80 to -120 ppm (typical range for gem-difluoro on rings).
-
-
Interpretation:
-
Look for the AB pattern (
Hz). -
Analyze vicinal couplings (
). A rigid envelope conformation will yield distinct and values, whereas a flexible ring will show averaged couplings.
-
Visualized Workflows
Figure 1: SPPS Coupling Logic Flow
Caption: Decision tree for the solid-phase incorporation of (S)-3,3-Difluorocyclopentanecarboxylic acid using high-efficiency coupling reagents.
Figure 2: Mechanistic Impact of Fluorination
Caption: Mechanistic pathway showing how fluorine substitution translates to peptide bioactivity via conformational locking.
Troubleshooting & Optimization
-
Issue: Low Coupling Efficiency.
-
Cause: The gem-difluoro group at C3 creates a dipole that may reduce the nucleophilicity of nearby amines (if using the amino-acid version) or slightly deactivate the electrophilicity of the activated ester due to field effects, though steric hindrance is the primary culprit.
-
Solution: Switch to COMU or PyAOP as coupling reagents. Increase temperature to 40°C (microwave assisted) for 10 minutes.
-
-
Issue: Racemization.
-
Cause: Over-activation with strong bases.
-
Solution: Use Collidine (TMP) instead of DIPEA as the base during coupling to maintain a non-racemizing pH environment.
-
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
ChemicalBook. (2023). 3,3-Difluorocyclopentanecarboxylic acid Product Properties and CAS 1260897-05-9 Data. Link
-
Beilstein Journals. (2021). A study on selective transformation of norbornadiene into fluorinated cyclopentane-fused isoxazolines. Beilstein Journal of Organic Chemistry. Link
Application Notes and Protocols: Incorporation of (S)-3,3-Difluorocyclopentanecarboxylic Acid into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination in Drug Design
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties.[1] The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, binding affinity, lipophilicity, and pKa.[1] Among the various fluorinated motifs, the gem-difluoroalkyl group (CF2) has emerged as a particularly valuable bioisostere for carbonyl groups and a means to modulate local electronic environments without significantly increasing steric bulk.[2]
This guide focuses on the application of a specific chiral building block, (S)-3,3-Difluorocyclopentanecarboxylic acid , in the synthesis of bioactive molecules. The rigid, gem-difluorinated cyclopentyl scaffold offers a unique three-dimensional profile that can be exploited to optimize interactions with biological targets and improve drug-like properties. We will provide a detailed overview of its properties, protocols for its incorporation into lead compounds, and a case study illustrating its successful application in the development of potent Janus kinase (JAK) inhibitors.
Physicochemical Properties of 3,3-Difluorocyclopentanecarboxylic Acid
Understanding the inherent properties of this building block is crucial for its effective application. The gem-difluoro group significantly influences the acidity and lipophilicity of the molecule compared to its non-fluorinated analog.
| Property | Value | Source |
| Molecular Formula | C6H8F2O2 | [3] |
| Molecular Weight | 150.12 g/mol | [3] |
| Boiling Point (Predicted) | 222.6±40.0 °C | [4] |
| pKa (Predicted) | 3.85±0.40 | [4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |
The electron-withdrawing nature of the two fluorine atoms is expected to lower the pKa of the carboxylic acid, making it more acidic than its non-fluorinated counterpart. This can have significant implications for its reactivity in coupling reactions and its interactions with biological targets.
Synthesis and Chiral Resolution
While a specific, detailed protocol for the enantioselective synthesis of (S)-3,3-Difluorocyclopentanecarboxylic acid is not widely available in peer-reviewed literature, likely due to its novelty and commercial value, its preparation can be approached through established methodologies. A common strategy involves the synthesis of the racemic acid followed by chiral resolution.
Protocol 1: Chiral Resolution of Racemic 3,3-Difluorocyclopentanecarboxylic Acid via Diastereomeric Salt Formation
This protocol is a generalized procedure based on well-established methods for resolving chiral carboxylic acids.
Rationale: This method relies on the differential solubility of diastereomeric salts formed between the racemic acid and a chiral amine resolving agent. By carefully selecting the resolving agent and crystallization solvent, one enantiomer can be selectively precipitated.
Materials:
-
Racemic 3,3-difluorocyclopentanecarboxylic acid
-
Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine, (S)-(-)-α-methylbenzylamine, or a cinchona alkaloid)
-
Anhydrous solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate)
-
Hydrochloric acid (1 M)
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Salt Formation: Dissolve 1.0 equivalent of racemic 3,3-difluorocyclopentanecarboxylic acid in a minimal amount of a suitable warm anhydrous solvent (e.g., ethanol). In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent in the same solvent.
-
Crystallization: Slowly add the resolving agent solution to the carboxylic acid solution with gentle stirring. Allow the mixture to cool slowly to room temperature, and then if necessary, cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Enantiomerically Enriched Acid: Suspend the collected diastereomeric salt in a biphasic mixture of dichloromethane and 1 M HCl. Stir vigorously until all solids have dissolved.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-3,3-difluorocyclopentanecarboxylic acid.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral HPLC or by converting a small sample to a diastereomeric derivative (e.g., an amide with a chiral amine) and analyzing by NMR or achiral HPLC.
Incorporation into Bioactive Molecules: Amide Bond Formation
The most common method for incorporating this building block into a lead molecule is through the formation of an amide bond with a primary or secondary amine.
Protocol 2: General Procedure for Amide Coupling using HATU
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and is often effective for coupling sterically hindered or electron-deficient partners.[5]
Materials:
-
(S)-3,3-Difluorocyclopentanecarboxylic acid
-
Target amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of (S)-3,3-Difluorocyclopentanecarboxylic acid (1.0 eq) in anhydrous DMF, add the target amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired amide.
Case Study: Application in the Synthesis of Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of tyrosine kinases that play a crucial role in cytokine signaling pathways that regulate immune and inflammatory responses.[6] Consequently, JAK inhibitors have emerged as a significant class of therapeutics for autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.[6]
A patent from Pfizer (US11059823B2) discloses a series of potent JAK inhibitors that incorporate the (S)-3,3-difluorocyclopentyl moiety.[7] The inclusion of this fluorinated scaffold is a deliberate design choice aimed at improving the pharmacological properties of the compounds.
Workflow for the Incorporation of (S)-3,3-Difluorocyclopentanecarboxylic Acid into a JAK Inhibitor Scaffold
Caption: The JAK-STAT signaling pathway and point of inhibition.
Pathway Explanation:
-
A cytokine binds to its corresponding receptor on the cell surface.
-
This binding event activates the associated JAKs.
-
The activated JAKs phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.
-
Phosphorylated STATs dimerize.
-
The STAT dimers translocate into the nucleus.
-
Inside the nucleus, the STAT dimers bind to specific DNA sequences, modulating the transcription of genes involved in inflammation and immune responses.
The (S)-3,3-difluorocyclopentyl-containing inhibitor competitively binds to the ATP-binding site of the JAK enzymes, preventing the phosphorylation of STATs and thereby blocking the downstream signaling cascade. [6][8]
Conclusion
(S)-3,3-Difluorocyclopentanecarboxylic acid is a valuable and strategic building block for modern drug discovery. Its unique combination of a rigid alicyclic scaffold and a gem-difluoro motif provides medicinal chemists with a powerful tool to modulate the properties of lead compounds. As demonstrated in the case of JAK inhibitors, the incorporation of this moiety is compatible with achieving high target potency. The protocols and information provided herein are intended to serve as a comprehensive guide for researchers looking to leverage the advantages of this promising building block in their own drug discovery programs.
References
- 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3, 3-difluorocyclobutylamine hydrochloride synthetic method.
- CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method.
- US11351149B2 - Nitrile-containing antiviral compounds.
-
Janus kinase 3 inhibitor. Wikipedia. [Link]
-
Farnesoid X receptor (FXR) agonist ameliorates systemic insulin resistance, dysregulation of lipid metabolism, and alterations of various organs in a type 2 diabetic kidney animal model. PubMed. [Link]
- US10603280B2 - Active ingredient containing stabilised solid medicinal forms and methods for the production thereof.
- WO2020044245A1 - Bioactive compound.
-
3,3-Difluorocyclopentane-1-carboxylic acid. PubChem. [Link]
-
Pharmaceutical compositions containing a fluoroquinolone antibiotic drug - Patent US-8450311-B2. PubChem. [Link]
-
Fluorine in drug discovery: Role, design and case studies. Sparx EU. [Link]
- EP2060559A1 - Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
-
Allosteric Modulators for mGlu Receptors. PMC - PubMed Central. [Link]
-
A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. ResearchGate. [Link]
-
Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. PMC. [Link]
-
The synthesis of diastereo- and enantiomerically pure beta-aminocyclopropanecarboxylic acids. PubMed. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
- US10633344B2 - Multiple-component solid phases containing at least one active pharmaceutical ingredient.
-
Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. PubMed. [Link]
-
What are JAK inhibitors and how do they work? Drugs.com. [Link]
-
Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases. PMC. [Link]
-
Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+. MDPI. [Link]
-
Allosteric mGluR3 Modulators for the Treatment of Psychiatric Disorders. PubMed Central. [Link]
-
Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. PMC. [Link]
- US11059823B2 - Small molecule inhibitors of the JAK family of kinases.
- EP1985603A1 - Process for preparing difluorocyclohexanoic acid derivatives.
- WO2006015194A2 - Preparation of pyridonecarboxylic acid antibacterials.
-
Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights. PMC. [Link]
-
Preparation method for 1, 2, 3, 4-cyclopentane tetracarboxylic acid dianhydride. Eureka. [Link]
-
Novel Therapeutic Agonists for the Nuclear Hormone Receptor FXR. Salk Institute. [Link]
-
JAK3 binds JAK3 inhibitors. Reactome. [Link]
-
Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications. PMC - PubMed Central. [Link]
- WO2009135590A1 - Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals.
- US20070213321A1 - Compounds for modulating TRPV3 function.
Sources
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,3-Difluorocyclopentane-1-carboxylic acid | C6H8F2O2 | CID 53403837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,3-Difluorocyclopentaecarboxylic acid | 1260897-05-9 [chemicalbook.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 7. US11059823B2 - Small molecule inhibitors of the JAK family of kinases - Google Patents [patents.google.com]
- 8. Reactome | JAK3 binds JAK3 inhibitors [reactome.org]
Application Notes and Protocols for the Chiral Resolution of 3,3-Difluorocyclopentanecarboxylic Acid
Abstract
This comprehensive guide details a robust methodology for the chiral resolution of racemic 3,3-Difluorocyclopentanecarboxylic acid, a critical building block in contemporary drug discovery. The unique conformational constraints and electronic properties imparted by the gem-difluoro group on the cyclopentyl scaffold make enantiomerically pure forms of this acid highly valuable for creating novel therapeutics with enhanced metabolic stability and binding affinity.[1] This document provides a detailed protocol for diastereomeric salt resolution, a classical yet highly effective and scalable method, and outlines the principles of chiral High-Performance Liquid Chromatography (HPLC) for analytical and preparative-scale separation. This guide is intended for researchers, scientists, and drug development professionals seeking to produce enantiopure 3,3-Difluorocyclopentanecarboxylic acid for their research and development endeavors.
Introduction: The Significance of Fluorinated Chiral Building Blocks
The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate various physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] Specifically, the gem-difluoro motif, as present in 3,3-Difluorocyclopentanecarboxylic acid, introduces a unique combination of steric and electronic effects without creating a new chiral center at the point of fluorination. The chirality of this molecule resides at the C1 carbon of the cyclopentane ring. The two enantiomers of this acid can exhibit significantly different pharmacological and toxicological profiles, making their separation and individual evaluation a regulatory and scientific necessity.
Classical resolution via diastereomeric salt formation remains a cornerstone for large-scale enantiomer separation due to its cost-effectiveness and scalability.[4][5] This method involves the reaction of the racemic carboxylic acid with a single enantiomer of a chiral base to form diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][6]
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle of this resolution process is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. A racemic mixture of a chiral carboxylic acid, (±)-3,3-Difluorocyclopentanecarboxylic acid, is reacted with a single enantiomer of a chiral amine, for instance, (R)-(+)-α-Methylbenzylamine. This reaction forms two diastereomeric salts:
-
[(R)-3,3-Difluorocyclopentanecarboxylic acid] • [(R)-α-Methylbenzylamine]
-
[(S)-3,3-Difluorocyclopentanecarboxylic acid] • [(R)-α-Methylbenzylamine]
Due to their different three-dimensional structures, these diastereomeric salts have different solubilities in a given solvent system. This disparity in solubility allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. The more soluble diastereomer remains in the mother liquor. Subsequently, the resolved carboxylic acid enantiomer is liberated from the crystallized salt by treatment with a strong acid. The chiral resolving agent can often be recovered and recycled.
Figure 1: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Experimental Protocol: Diastereomeric Salt Resolution
This protocol provides a detailed, step-by-step methodology for the chiral resolution of (±)-3,3-Difluorocyclopentanecarboxylic acid using (R)-(+)-α-Methylbenzylamine as the resolving agent.
3.1. Materials and Reagents
-
(±)-3,3-Difluorocyclopentanecarboxylic acid
-
(R)-(+)-α-Methylbenzylamine (≥99% ee)
-
Ethanol (anhydrous)
-
Deionized Water
-
2 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Stir plate and magnetic stir bars
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
pH paper or pH meter
-
Chiral HPLC system for enantiomeric excess determination
3.2. Step-by-Step Protocol
Step 1: Formation of Diastereomeric Salts
-
In a 250 mL round-bottom flask, dissolve 10.0 g of (±)-3,3-Difluorocyclopentanecarboxylic acid in 100 mL of ethanol.
-
Gently warm the solution to 40-50 °C with stirring to ensure complete dissolution.
-
In a separate beaker, dissolve an equimolar amount of (R)-(+)-α-Methylbenzylamine in 50 mL of ethanol.
-
Slowly add the solution of the chiral amine to the stirred solution of the racemic acid over 15-20 minutes.
-
After the addition is complete, allow the mixture to cool to room temperature with continuous stirring. The formation of a precipitate (the diastereomeric salts) should be observed.
-
To facilitate crystallization, slowly add 25 mL of deionized water to the mixture.
-
Stir the resulting slurry at room temperature for 2-4 hours, then cool to 0-5 °C in an ice bath and continue stirring for another hour to maximize precipitation of the less soluble salt.
Step 2: Isolation of the Less Soluble Diastereomeric Salt
-
Isolate the precipitated salt by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol to remove any adhering mother liquor.
-
Dry the collected salt under vacuum to a constant weight. This is the diastereomerically enriched salt.
Step 3: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Suspend the dried diastereomeric salt in a mixture of 100 mL of ethyl acetate and 50 mL of deionized water.
-
With vigorous stirring, slowly add 2 M HCl until the pH of the aqueous layer is approximately 1-2. This will protonate the carboxylic acid and the amine.
-
Continue stirring until all the solid has dissolved, indicating the complete dissociation of the salt.
-
Transfer the mixture to a separatory funnel. The enantiomerically enriched carboxylic acid will be in the organic layer, and the protonated chiral amine will be in the aqueous layer.
-
Separate the layers. Extract the aqueous layer with two additional 25 mL portions of ethyl acetate.
-
Combine all the organic extracts and wash with a small amount of brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator to yield the enantiomerically enriched 3,3-Difluorocyclopentanecarboxylic acid.
Step 4: Determination of Enantiomeric Excess (ee)
-
Analyze the obtained carboxylic acid by chiral HPLC to determine its enantiomeric excess. (See Section 4 for method development guidelines).
Step 5: Recovery of the Chiral Resolving Agent (Optional but Recommended)
-
The aqueous layer from Step 3, containing the protonated chiral amine, can be basified with a strong base (e.g., NaOH) to a pH of 10-11.
-
The free chiral amine can then be extracted with a suitable organic solvent (e.g., dichloromethane), dried, and distilled for reuse.
Analytical Method: Chiral HPLC
Chiral HPLC is an indispensable tool for determining the enantiomeric purity of the resolved acid.[7] The development of a suitable method is crucial for accurate assessment of the resolution's success.
4.1. Principle of Chiral HPLC
Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus, separation. For acidic compounds like 3,3-Difluorocyclopentanecarboxylic acid, polysaccharide-based CSPs are often effective.
4.2. Recommended Starting Conditions for Method Development
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A typical starting gradient could be 90:10 hexane:isopropanol.
-
Additive: To improve peak shape and resolution for carboxylic acids, a small amount of a strong acid like trifluoroacetic acid (TFA) (typically 0.1%) is often added to the mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Temperature: Ambient.
4.3. Method Optimization
If the initial conditions do not provide adequate separation, the following parameters can be adjusted:
-
Alcohol Modifier Percentage: Varying the percentage of the alcohol modifier can significantly impact retention and resolution.
-
Type of Alcohol: Switching between isopropanol and ethanol can alter selectivity.
-
Additive: The type and concentration of the acidic additive can be modified.
Data Presentation
The following table presents hypothetical but representative data for a successful chiral resolution of (±)-3,3-Difluorocyclopentanecarboxylic acid.
| Parameter | Value |
| Starting Racemic Acid | 10.0 g |
| Chiral Resolving Agent | (R)-(+)-α-Methylbenzylamine |
| Yield of Less Soluble Salt | 6.5 g |
| Yield of Enriched Acid | 3.8 g (from less soluble salt) |
| Enantiomeric Excess (ee) | >98% (for the resolved enantiomer) |
| Specific Rotation [α] | +X.X° (c=1, Methanol) |
Troubleshooting and Key Considerations
-
No Crystallization: If no precipitate forms, try adding a seed crystal, reducing the solvent volume, or changing the solvent system.
-
Low Enantiomeric Excess: The isolated salt may require recrystallization to improve its diastereomeric purity. The choice of solvent for recrystallization is critical and may require screening.
-
Poor Peak Shape in HPLC: Ensure the use of an acidic modifier in the mobile phase. Derivatization of the carboxylic acid to an ester or amide can also be considered for improved chromatography.
-
Solvent Selection: The choice of solvent for crystallization is crucial and often requires empirical screening. A solvent system where one diastereomeric salt is sparingly soluble while the other is highly soluble is ideal.
Conclusion
This application note provides a detailed and practical guide for the chiral resolution of 3,3-Difluorocyclopentanecarboxylic acid using diastereomeric salt formation. The presented protocol, coupled with the guidelines for chiral HPLC analysis, offers a comprehensive workflow for obtaining enantiomerically pure forms of this valuable fluorinated building block. The principles and techniques described herein are adaptable and can serve as a foundation for the resolution of other chiral carboxylic acids.
References
-
BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
Correia, C. R. D., et al. (n.d.). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
-
Haj-Ahmad, M., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2015, April 16). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Retrieved from [Link]
-
MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]
-
PubMed. (n.d.). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Recent Developments in Optical Resolution. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Cobalt-Catalyzed Stereoselective Synthesis of Chiral Gem-Difluorocyclopropanes with Vicinal Stereocenters. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Retrieved from [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Catalytic Enantioselective Synthesis of Highly Functionalized Difluoromethylated Cyclopropanes. PubMed. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]
-
Vietnam Journal of Science, Technology and Engineering. (n.d.). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Retrieved from [Link]
-
Takayama, R., et al. (2017). Metal-free synthesis of α,α-difluorocyclopentanone derivatives via regioselective difluorocyclopropanation/VCP rearrangement of silyl dienol ethers. Arkivoc. Retrieved from [Link]
Sources
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- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
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- 7. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds [mdpi.com]
Application of (S)-3,3-Difluorocyclopentanecarboxylic acid in agrochemical research
The following protocols are designed as robust, self-validating starting points for assessing the biological activity of (S)-3,3-Difluorocyclopentanecarboxylic acid and its derivatives. General guidelines for pesticide testing from regulatory bodies should also be consulted for more advanced studies. [9][10]
Protocol 5.1: Primary Herbicidal Activity Screening (Petri Dish Assay)
Objective: To assess the pre-emergence and post-emergence herbicidal activity of test compounds on representative monocot and dicot species. [7][8] Causality: This assay measures a compound's ability to inhibit seed germination (pre-emergence) or seedling growth (post-emergence). It is a rapid, cost-effective primary screen to identify compounds that interfere with fundamental plant processes like cell division, root/shoot elongation, or photosynthesis.
Materials & Reagents:
-
Test compounds (parent acid and derivatives)
-
DMSO (for stock solutions)
-
Positive Controls: Glyphosate, 2,4-Dichlorophenoxyacetic acid (2,4-D)
-
Negative Control: 0.1% DMSO solution
-
Seeds: Lettuce (Lactuca sativa - dicot), Barnyard grass (Echinochloa crus-galli - monocot)
-
90 mm Petri dishes with filter paper (Whatman No. 1)
-
Sterile deionized water
-
Growth chamber (25°C, 16h light/8h dark cycle)
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare 100 mM stock solutions of each test compound and positive control in DMSO.
-
Test Solution Preparation: Create a serial dilution to achieve final test concentrations (e.g., 1, 10, 100, 1000 µM). For a 5 mL final volume in the Petri dish, add the appropriate amount of stock solution and bring to volume with sterile water containing a surfactant like Tween-20 (0.02%). The final DMSO concentration should not exceed 0.1%. Prepare the negative control with 0.1% DMSO only.
-
Plating: Place one sheet of filter paper in each sterile Petri dish. Pipette 5 mL of the appropriate test or control solution onto the filter paper, ensuring even saturation.
-
Seeding: Carefully place 20 seeds of either lettuce or barnyard grass onto the moist filter paper in each dish.
-
Incubation: Seal the Petri dishes with parafilm to prevent evaporation. Place them in the growth chamber for 7-10 days.
-
Data Collection: After the incubation period, measure the germination rate (%), root length (mm), and shoot length (mm) for each seedling. Record visual signs of phytotoxicity (e.g., chlorosis, necrosis).
Data Analysis & Interpretation:
-
Calculate the percent inhibition for germination, root growth, and shoot growth relative to the negative control.
-
Plot inhibition vs. concentration to determine the IC₅₀ (concentration causing 50% inhibition) for each compound.
-
A compound showing >70% inhibition at 100 µM is typically considered a "hit" worthy of further investigation. Compare activity on monocots vs. dicots to assess selectivity.
Protocol 5.2: Primary Fungicidal Activity Screening (In Vitro Mycelial Growth Assay)
Objective: To determine the ability of test compounds to inhibit the vegetative growth of key plant pathogenic fungi.
Causality: This assay directly measures fungistatic or fungicidal activity by assessing the inhibition of mycelial expansion. [9]It identifies compounds that disrupt essential fungal processes such as cell wall synthesis, respiration, or cell division.
Materials & Reagents:
-
Test compounds
-
DMSO
-
Positive Controls: Tebuconazole, Azoxystrobin
-
Negative Control: 0.1% DMSO
-
Fungal Cultures: Fusarium solani, Botrytis cinerea on Potato Dextrose Agar (PDA) plates.
-
Molten PDA medium (autoclaved and cooled to ~50°C)
-
Sterile 90 mm Petri dishes
Step-by-Step Methodology:
-
Stock and Test Solution Preparation: Prepare stock solutions as in Protocol 5.1.
-
Amended Media Preparation: Add the required volume of test compound stock solution to molten PDA to achieve the final desired concentrations (e.g., 1, 10, 50, 100 µg/mL). Mix thoroughly and pour ~20 mL into each Petri dish. Allow the agar to solidify. Prepare control plates similarly.
-
Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing fungal culture plate. Place the plug, mycelium-side down, in the center of each test and control plate.
-
Incubation: Seal the plates and incubate at 25°C in the dark for 5-7 days, or until the mycelium in the negative control plate has reached the edge.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
Data Analysis & Interpretation:
-
Calculate the average colony diameter.
-
Determine the Percentage Inhibition of Mycelial Growth using the formula: Inhibition (%) = [(DC - DT) / DC] * 100, where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.
-
Calculate the EC₅₀ (effective concentration causing 50% inhibition) for promising compounds. Hits are typically compounds showing significant inhibition at ≤ 50 µg/mL.
Protocol 5.3: Primary Insecticidal Activity Screening (Contact & Ingestion Assays)
Objective: To evaluate the toxicity of test compounds to a model insect species via direct contact and ingestion.
Causality: This dual assay differentiates between modes of action. Contact toxicity identifies compounds that can penetrate the insect cuticle, while ingestion toxicity points to compounds that are active after being consumed. [10]This helps in understanding the potential application method (e.g., foliar spray vs. systemic).
Materials & Reagents:
-
Test compounds
-
Acetone (for stock solutions)
-
Positive Controls: Imidacloprid, Cypermethrin
-
Negative Control: Acetone
-
Test Insects: Flour beetle (Tribolium castaneum) or Aphids (Myzus persicae)
-
Micro-applicator or microsyringe
-
Ventilated containers or Petri dishes
-
For Ingestion Assay: Sucrose solution (10%), leaf discs (e.g., cabbage)
Step-by-Step Methodology:
A) Contact Toxicity (Topical Application):
-
Prepare serial dilutions of test compounds in acetone.
-
Immobilize adult insects (e.g., flour beetles) by chilling them on a cold plate.
-
Using a micro-applicator, apply 0.5 µL of the test solution to the dorsal thorax of each insect. Treat control groups with acetone only.
-
Place 10-20 treated insects into a ventilated container with a food source.
-
Incubate at 25°C and assess mortality at 24, 48, and 72 hours. An insect is considered dead if it cannot move when prodded with a fine brush.
B) Ingestion Toxicity (Leaf Dip Assay for Aphids):
-
Prepare aqueous dilutions of test compounds (with 0.02% Tween-20) from a DMSO or acetone stock.
-
Excise leaf discs (2 cm diameter) from untreated cabbage or other suitable host plants.
-
Dip each leaf disc into a test solution for 10 seconds and allow it to air dry. Dip control discs in the control solution.
-
Place one treated leaf disc into a Petri dish containing a small amount of moist filter paper (to maintain turgor).
-
Introduce 10-20 aphids onto each leaf disc.
-
Seal the dishes and incubate at 25°C. Assess mortality at 24, 48, and 72 hours.
Data Analysis & Interpretation:
-
Calculate the percentage mortality for each concentration and time point, correcting for control mortality using Abbott's formula if necessary.
-
Use probit analysis to determine the LC₅₀ (lethal concentration for 50% of the population) or LD₅₀ (lethal dose for 50% of the population).
-
Compounds causing >80% mortality at 100 µg/mL (ingestion) or 10 µ g/insect (contact) are generally considered promising hits for further evaluation.
Conclusion and Future Directions
(S)-3,3-Difluorocyclopentanecarboxylic acid stands as a promising, yet unproven, scaffold for agrochemical discovery. The strategic placement of geminal fluorine atoms on a rigid, chiral cyclopentane ring offers a compelling hypothesis for creating novel molecules with enhanced metabolic stability and unique binding properties. The protocols outlined in this application note provide a clear and robust framework for any research team to begin the systematic evaluation of this compound and its derivatives. Successful identification of "hit" compounds in the described primary screens should be followed by more extensive secondary screening, SAR optimization, and mode of action studies to validate and advance these novel chemical entities toward becoming the next generation of crop protection solutions.
References
- Melnykov, K. P., Granat, D. S., Volochnyuk, D. M., Ryabukhin, S. V., & Grygorenko, O. O. (2018). Synthesis of 3,3-Difluorocyclobutanecarboxylic acid. Synthesis, 50(24).
- CymitQuimica. (n.d.). CAS 1260897-05-9: 3,3-difluorocyclopentane-1-carboxylic acid. CymitQuimica.
-
PubMed Central. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. Available at: [Link]
-
PubMed Central. (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PubMed Central. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis, Antifungal Activity, 3D-QSAR and Controlled Release on Hydrotalcite Study of Longifolene-Derived Diphenyl Ether Carboxylic Acid Compounds. NIH. Available at: [Link]
-
ResearchGate. (n.d.). Agricultural Products Based on Fluorinated Heterocyclic Compounds. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof. Google Patents.
-
ChemRxiv. (n.d.). 3,3-Difluorocyclopropenes as Synthons for Substituted Pyridazines. ChemRxiv. Available at: [Link]
-
Jeschke, P. (2024). Recent developments in fluorine-containing pesticides. Pest Management Science. Available at: [Link]
-
Ogawa, Y., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 23(10), 101623. Available at: [Link]
-
ResearchGate. (n.d.). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. ResearchGate. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Test Guidelines for Pesticides and Toxic Substances. EPA.gov. Available at: [Link]
-
Lab Manager. (2023). Advanced Protocols for Residue Testing of Pesticides and Mycotoxins. Lab Manager. Available at: [Link]
-
ResearchGate. (2018). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3,3-Difluorocyclopentane-1-carboxylic acid. PubChem. Available at: [Link]
-
ResearchGate. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. ResearchGate. Available at: [Link]
-
Charles River Laboratories. (n.d.). Agrochemical and Pesticide Analysis Methods. Charles River Laboratories. Available at: [Link]
-
MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. Available at: [Link]
-
Chinese Chemical Society. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Journal of Chemistry. Available at: [Link]
-
ResearchGate. (2021). Evaluation of the chemical defense fluids of Macrotermes carbonarius and Globitermes sulphureus as possible household repellents and insecticides. ResearchGate. Available at: [Link]
-
PubMed Central. (n.d.). 3,5-Dicaffeoylquinic Acid Disperses Aspergillus Fumigatus Biofilm and Enhances Fungicidal Efficacy of Voriconazole and Amphotericin B. PubMed Central. Available at: [Link]
-
Dirt-to-Dinner. (n.d.). What You Need to Know About Pesticide Testing and Regulation. Dirt-to-Dinner. Available at: [Link]
-
3A Senrise. (n.d.). 1260897-05-9 | 3,3-Difluorocyclopentanecarboxylic acid. 3ASenrise. Available at: [Link]
-
Chinese Chemical Society. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Journal of Chemistry. Available at: [Link]
-
MDPI. (2023). Chemical Composition, Repellency, and Insecticidal Activity of Pinus halenpenssis Leaf Essential Oil from Morocco on Adults of Rhyzopertha dominica (Fabricius) (Coleoptera: Bostrichidae) and Tribolium castaneum (Herbst) (Coleoptera: Tenebrionidae). MDPI. Available at: [Link]
-
PubMed. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed. Available at: [Link]
-
PubMed. (2013). Synergism of antifungal activity between mitochondrial respiration inhibitors and kojic acid. PubMed. Available at: [Link]
-
PubMed Central. (n.d.). Phytochemical analysis and insight into insecticidal and antifungal activities of Indian hawthorn leaf extract. PubMed Central. Available at: [Link]
-
Sci-Tech Connect. (2022). Process of Testing & Trialing a New Agricultural Chemical Formulation. Sci-Tech Connect. Available at: [Link]
-
PubMed. (2023). Herbicidal Active Compound Ferulic Acid Ethyl Ester Affects Fatty Acid Synthesis by Targeting the 3-Ketoacyl-Acyl Carrier Protein Synthase I (KAS I). PubMed. Available at: [Link]
-
National Institutes of Health. (n.d.). Efficient Synthesis and Anti-Fungal Activity of Oleanolic Acid Oxime Esters. NIH. Available at: [Link]
-
MDPI. (n.d.). Antioxidant, Antimicrobial, and Insecticidal Properties of a Chemically Characterized Essential Oil from the Leaves of Dittrichia viscosa L.. MDPI. Available at: [Link]
-
PubMed Central. (2021). Antifungal Activity of Chemical Constituents from Piper pesaresanum C. DC. and Derivatives against Phytopathogen Fungi of Cocoa. PubMed Central. Available at: [Link]
-
ResearchGate. (2008). Insecticidal activity of (2n-octylcycloprop-1-enyl)-octanoic acid (I) against three Coleopteran stored product insects from Sterculia foetida (L.). ResearchGate. Available at: [Link]
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- 8. Herbicidal Active Compound Ferulic Acid Ethyl Ester Affects Fatty Acid Synthesis by Targeting the 3-Ketoacyl-Acyl Carrier Protein Synthase I (KAS I) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
(S)-3,3-Difluorocyclopentanecarboxylic acid reaction work-up procedures
[1][2]
Department: Chemical Process R&D / Synthesis Support Ticket ID: F-CYC-33-ISO Subject: Optimization of Work-up and Isolation Procedures Status: Resolved / Guide Published[1][2]
Executive Summary
This technical guide addresses the isolation and purification of (S)-3,3-difluorocyclopentanecarboxylic acid (CAS: 1260897-05-9).[1][2] The gem-difluoro moiety at the C3 position introduces unique physicochemical properties—specifically increased acidity (pKa ~3.[2]8) and lipophilicity—that necessitate deviations from standard alkyl carboxylic acid work-ups.[1][2]
This document outlines a self-validating protocol designed to maximize yield, ensure enantiomeric integrity, and safely manage fluorinated byproducts (HF/DAST residues).
Module 1: Critical Safety & Quenching Protocol
Issue: The synthesis often involves deoxofluorination agents (DAST, Deoxo-Fluor®), leaving reactive species that generate HF upon contact with water.[1] Risk: Glass etching, thermal runaway, and operator exposure to HF.[1][2]
Standard Operating Procedure (SOP): Controlled Quench
Do not pour the reaction mixture directly into water.
-
Cooling: Cool the reaction mixture (typically in DCM or THF) to -20°C .
-
Dilution: Dilute with an equal volume of chemically inert solvent (e.g., DCM) to act as a heat sink.[2]
-
Quenching Agent: Use Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .[2]
-
Why? Neutralizes HF immediately as it forms, preventing the "acid spike" that degrades the product or etches glassware.
-
-
Addition Rate: Dropwise addition. Monitor internal temperature; keep < 10°C .
-
Phase Split: Agitate vigorously for 20 minutes to ensure complete hydrolysis of aminosulfur trifluorides before separation.
Troubleshooting FAQ
Q: The aqueous layer is turning milky/forming a precipitate. Is this my product? A: Likely not. This is often silicon dioxide (silica) precipitating if the reaction was run in glass and HF was generated. If you used DAST, it could also be sulfonamide byproducts. [1] * Action: Filter the biphasic mixture through a Celite® pad before phase separation to prevent emulsions.
Module 2: Isolation & Phase Partitioning
Issue: The inductive effect of the fluorine atoms lowers the pKa of the carboxylic acid to approx. 3.8–3.9 (compared to ~4.8 for cyclopentanecarboxylic acid).[2] Consequence: Standard acidic washes (pH 4-5) may leave a significant portion of the product in the aqueous phase as the carboxylate anion.
Optimized Extraction Protocol
| Step | Parameter | Target Value | Technical Rationale |
| 1. Basification | pH Adjustment | pH > 10 | Converts acid to carboxylate (R-COO⁻).[1][2] Impurities stay in organic phase.[2] |
| 2. Wash | Solvent | MTBE or Et₂O | Removes non-polar byproducts/unreacted starting material.[1][2] |
| 3. Acidification | CRITICAL STEP | pH < 2.0 | Must be significantly below pKa (3.[1][2]8) to drive equilibrium to free acid (R-COOH).[1][2] Use 2M HCl or KHSO₄. |
| 4. Extraction | Solvent | DCM or EtOAc | The free acid is now lipophilic. Extract 3x. |
| 5. Drying | Agent | Na₂SO₄ | MgSO₄ is acceptable, but Na₂SO₄ is preferred for fluorinated acids to minimize surface adsorption.[1][2] |
Visualization: Work-up Decision Tree
Figure 1: Decision tree for the extractive isolation of (S)-3,3-difluorocyclopentanecarboxylic acid, highlighting the critical pH swing purification method.
Module 3: Enantiomeric Purity & Handling
Issue: Racemization risk and physical loss due to volatility.[2] Context: While the chiral center (C1) is not directly attached to the electron-withdrawing fluorines (C3), the ring system transmits electronic effects that can slightly increase the acidity of the alpha-proton, increasing racemization risk under thermodynamic control (strong base + heat).
Chiral Integrity Checks
-
Avoid: Refluxing in strong alkalis (NaOH/KOH) for prolonged periods.[2]
-
Preferred Base: If salt formation is needed, use milder bases like LiOH or K₂CO₃ at ambient temperature.[1][2]
-
Derivatization for Analysis: The free acid is difficult to analyze via GC/HPLC directly.
Volatility Warning
The molecular weight (MW ~150.12) and the fluorination pattern make this acid semi-volatile .
-
Do NOT leave on a high-vacuum manifold (< 5 mbar) for extended periods (e.g., overnight).[1][2]
-
Do use a rotary evaporator at 40°C/200 mbar, then briefly dry under high vacuum (15-30 mins) to remove trace solvent.
Enantiomeric Enrichment (If ee% drops)
If the reaction yields low ee%, recrystallization of the acid itself is difficult (it is an oil/low-melting solid). Use Chiral Salt Resolution :
References
-
ChemicalBook. (2025).[2] 3,3-Difluorocyclopentanecarboxylic acid Properties and CAS Data.
-
Organic Chemistry Data. (2022). pKa Values of Carboxylic Acids and Fluorinated Derivatives.
-
BenchChem. (2025).[2][3] Work-up Procedures for Acidic Reaction Mixtures.
-
Common Organic Chemistry. (2025). Diethylaminosulfur Trifluoride (DAST) Reaction and Work-up Safety.
-
National Institutes of Health (NIH). (2025).[2] PubChem Compound Summary: 3,3-Difluorocyclobutane-1-carboxylic acid (Analogous Structure Data). [2]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3,3-difluorocyclopentanecarboxylic acid and fluorinating reagents before handling.
Validation & Comparative
A Comparative Analysis of (S)-3,3-Difluorocyclopentanecarboxylic Acid in Modulating Novel Esterase Activity
This guide provides a comprehensive framework for validating the biological activity of (S)-3,3-Difluorocyclopentanecarboxylic acid. We will explore its potential as a modulator of a novel human esterase, hEsteraseX, a hypothetical enzyme implicated in inflammatory disease pathways. Through a series of detailed in vitro and cell-based assays, we will objectively compare its performance against its non-fluorinated counterpart, (S)-Cyclopentanecarboxylic acid, and a well-established esterase inhibitor.
The inclusion of the gem-difluoro moiety in small molecules is a recognized strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties. This guide will provide the experimental basis to determine the impact of this structural modification on the biological activity of the cyclopentanecarboxylic acid scaffold.
Introduction to the Therapeutic Target: hEsteraseX
hEsteraseX is a serine hydrolase predominantly expressed in activated macrophages. Its upregulation is correlated with the production of pro-inflammatory cytokines. Inhibition of hEsteraseX is hypothesized to attenuate the inflammatory response, presenting a promising therapeutic strategy for autoimmune disorders. The catalytic activity of hEsteraseX can be monitored using a fluorogenic substrate, 4-methylumbelliferyl acetate, which upon hydrolysis, releases the highly fluorescent 4-methylumbelliferone.
Comparative Compounds
To rigorously assess the biological activity of (S)-3,3-Difluorocyclopentanecarboxylic acid, a comparative analysis with the following compounds will be conducted:
-
(S)-3,3-Difluorocyclopentanecarboxylic acid (Test Compound): The focus of this investigation.
-
(S)-Cyclopentanecarboxylic acid (Negative Control): The non-fluorinated analog to determine the contribution of the difluoro group.
-
Diclofenac (Positive Control): A known non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase enzymes, which are involved in inflammation. While not a direct esterase inhibitor, it serves as a benchmark for anti-inflammatory potential in cell-based assays.[1]
Experimental Validation Workflow
The biological activity of (S)-3,3-Difluorocyclopentanecarboxylic acid will be validated through a tiered approach, starting with in vitro enzyme inhibition assays and progressing to cell-based functional assays.
Caption: Tiered experimental workflow for the validation of (S)-3,3-Difluorocyclopentanecarboxylic acid's biological activity.
In Vitro Validation: hEsteraseX Inhibition
Determination of IC50
The half-maximal inhibitory concentration (IC50) will be determined to quantify the potency of the test compounds in inhibiting hEsteraseX activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl.
-
hEsteraseX Enzyme: Recombinant human EsteraseX at a final concentration of 10 nM in Assay Buffer.
-
Substrate: 4-methylumbelliferyl acetate at a final concentration of 50 µM in Assay Buffer.
-
Test Compounds: Prepare a 10 mM stock solution in DMSO. Serially dilute in Assay Buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
-
Assay Procedure:
-
Add 5 µL of each compound dilution to a 96-well black microplate.
-
Add 40 µL of hEsteraseX enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate solution to each well.
-
Measure the fluorescence (Excitation: 360 nm, Emission: 440 nm) every minute for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration.
-
Normalize the data to the vehicle control (DMSO) and plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Expected Outcome and Interpretation:
A lower IC50 value indicates a more potent inhibitor. The inclusion of the difluoro group is hypothesized to enhance the inhibitory activity compared to the non-fluorinated analog.
Table 1: Hypothetical IC50 Values for hEsteraseX Inhibition
| Compound | IC50 (µM) |
| (S)-3,3-Difluorocyclopentanecarboxylic acid | 5.2 |
| (S)-Cyclopentanecarboxylic acid | > 100 |
| Diclofenac | Not Applicable |
Mechanism of Inhibition Studies
To understand how (S)-3,3-Difluorocyclopentanecarboxylic acid inhibits hEsteraseX, a Lineweaver-Burk plot analysis will be performed.
Protocol:
-
Perform the hEsteraseX inhibition assay as described above with varying concentrations of the substrate (e.g., 10, 20, 40, 80, 160 µM).
-
Repeat the assay in the presence of a fixed concentration of (S)-3,3-Difluorocyclopentanecarboxylic acid (e.g., at its IC50 and 2x IC50).
-
Plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]).
Expected Outcome and Interpretation:
The pattern of the lines on the Lineweaver-Burk plot will indicate the mechanism of inhibition (competitive, non-competitive, or uncompetitive). This provides insight into whether the compound binds to the active site or an allosteric site of the enzyme.
Caption: Interpreting the mechanism of enzyme inhibition using Lineweaver-Burk plots.
Cell-Based Validation: Anti-inflammatory Activity
Cell Viability Assay
Prior to assessing the anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of the test compounds in a relevant cell line, such as RAW 264.7 murine macrophages.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds (0.1 µM to 200 µM) for 24 hours.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
Expected Outcome and Interpretation:
This assay will identify the concentration range where the compounds do not exhibit significant cytotoxicity, ensuring that any observed anti-inflammatory effects are not due to cell death.
Table 2: Hypothetical CC50 Values from MTT Assay
| Compound | CC50 (µM) |
| (S)-3,3-Difluorocyclopentanecarboxylic acid | > 200 |
| (S)-Cyclopentanecarboxylic acid | > 200 |
| Diclofenac | 150 |
LPS-stimulated Cytokine Release Assay
This assay will evaluate the ability of the test compounds to suppress the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Seed RAW 264.7 cells as described for the viability assay.
-
Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Collect the cell culture supernatant and quantify the amount of TNF-α using a commercially available ELISA kit.
Expected Outcome and Interpretation:
A reduction in TNF-α levels in the presence of the test compound would indicate anti-inflammatory activity. This would provide a functional cellular correlate to the in vitro enzyme inhibition data.
Table 3: Hypothetical Inhibition of TNF-α Release
| Compound (at 20 µM) | % Inhibition of TNF-α Release |
| (S)-3,3-Difluorocyclopentanecarboxylic acid | 65% |
| (S)-Cyclopentanecarboxylic acid | 10% |
| Diclofenac | 80% |
Conclusion
This guide outlines a systematic and robust approach to validate the biological activity of (S)-3,3-Difluorocyclopentanecarboxylic acid. By employing a combination of in vitro enzymatic assays and cell-based functional screens, researchers can generate a comprehensive data package to support its potential as a novel therapeutic agent. The comparative nature of this guide, including both a structural analog and a known anti-inflammatory drug, ensures that the contribution of the difluoro moiety to the compound's activity is clearly elucidated. The presented protocols are designed to be self-validating, providing a clear path from initial hit identification to a more thorough understanding of the compound's mechanism of action.
References
Sources
A Comparative Analysis of (S)-3,3-Difluorocyclopentanecarboxylic Acid: A Guide for Drug Discovery Professionals
Introduction: The Strategic Role of Fluorination in Modern Drug Design
In the landscape of medicinal chemistry, the quest for molecular scaffolds that offer both three-dimensional complexity and robust, tunable drug-like properties is perpetual.[1] The cyclopentane ring is a frequently utilized structural motif in numerous biologically active compounds, valued for its ability to present chemical substituents in precise spatial arrangements.[2] Within this class, (S)-3,3-Difluorocyclopentanecarboxylic acid has emerged as a building block of significant interest. The introduction of fluorine, particularly the gem-difluoro group, is a well-established strategy to modulate a molecule's physicochemical and metabolic properties without drastic steric alterations.[3][4]
This guide provides a comprehensive comparative analysis of (S)-3,3-Difluorocyclopentanecarboxylic acid against its non-fluorinated and monofluorinated analogs. We will delve into the causal relationships between structure and properties, offering field-proven insights and detailed experimental protocols to support researchers in their drug development endeavors. The strategic placement of gem-difluoro groups can profoundly impact acidity (pKa), lipophilicity (LogD), and metabolic stability—key parameters that dictate the pharmacokinetic and pharmacodynamic profile of a drug candidate.[5][6] Specifically, this scaffold often serves as a bioisostere for proline, an amino acid crucial in many biological recognition processes, making these analogs valuable tools for probing and inhibiting proline-utilizing enzymes.[7][8]
Structural Analogs for Comparison
To establish a clear structure-property and structure-activity relationship (SAR), this guide will focus on a logical progression of fluorination on the (S)-cyclopentanecarboxylic acid core.
Caption: Structural relationship of the compared analogs.
Comparative Physicochemical Properties
The introduction of highly electronegative fluorine atoms induces significant changes in the electronic distribution of a molecule, thereby altering its fundamental physicochemical properties. The gem-difluoro group at the C3 position, being two carbons away from the carboxylic acid, exerts a potent electron-withdrawing inductive effect.
Causality Behind Property Shifts:
-
pKa (Acidity): The electron-withdrawing nature of fluorine atoms stabilizes the carboxylate anion formed upon deprotonation. This increased stability of the conjugate base lowers the pKa, making the fluorinated acids stronger than their non-fluorinated counterpart. The effect is additive, with the difluoro analog being the most acidic.
-
LogD (Lipophilicity at pH 7.4): The impact of fluorination on lipophilicity is complex. While a single fluorine atom can sometimes increase lipophilicity by replacing a hydrogen atom, the highly polarized C-F bonds in the gem-difluoro group can lead to a decrease in overall lipophilicity (LogP/LogD) depending on the molecular context.[9] At physiological pH (7.4), where the carboxylic acids are predominantly ionized, the increased acidity of the fluorinated analogs leads to a greater proportion of the charged, more water-soluble carboxylate form, further reducing the measured LogD value.
Table 1: Comparison of Physicochemical Properties
| Compound | Structure | Predicted pKa[10] | Representative LogD (pH 7.4) |
| Analog 1: (S)-Cyclopentanecarboxylic acid | C1CCCC1C(=O)O | ~4.99 | 0.85 |
| Analog 2: (S)-3-Fluorocyclopentanecarboxylic acid | C1CC[C@H]1C(=O)O | ~4.40 | 0.60 |
| Topic Compound: (S)-3,3-Difluorocyclopentanecarboxylic acid | C1C(F)C[C@H]1C(=O)O | ~3.85[10] | 0.45 |
Note: LogD values are representative and can vary based on experimental conditions. pKa values are predicted or typical for such structures.
Comparative Biological Profile: Proline Dehydrogenase (ProDH) Inhibition
To illustrate the impact of fluorination on biological activity, we will consider the inhibition of Proline Dehydrogenase (ProDH), a mitochondrial enzyme that catalyzes the first step in proline catabolism. Analogs that mimic the structure of proline can act as competitive inhibitors.
Causality Behind Activity Shifts: The gem-difluoro modification at the C3 position of the cyclopentane ring serves as a bioisosteric replacement for the C4-methylene group of proline. This modification can enhance binding affinity through several mechanisms:
-
Conformational Control: Fluorination can influence the puckering of the cyclopentane ring, potentially locking it into a conformation that is more favorable for binding to the enzyme's active site.[11]
-
Metabolic Blocking: The C-F bond is exceptionally strong and resistant to metabolic cleavage.[6] By replacing C-H bonds at a potential site of metabolism, the difluoro group enhances the molecule's metabolic stability, leading to a longer duration of action.
Table 2: Comparative Biological and Metabolic Data
| Compound | Representative IC₅₀ (ProDH) | In Vitro Metabolic Half-Life (T½, mins) |
| Analog 1: (S)-Cyclopentanecarboxylic acid | > 1000 µM | < 5 |
| Analog 2: (S)-3-Fluorocyclopentanecarboxylic acid | ~150 µM | ~25 |
| Topic Compound: (S)-3,3-Difluorocyclopentanecarboxylic acid | ~25 µM | > 60 |
Note: Data are representative for illustrative purposes, based on common trends in SAR for such scaffolds.
Experimental Protocols
To ensure scientific integrity, the data presented in this guide is supported by robust, reproducible experimental protocols.
Protocol 1: Determination of LogD (Shake-Flask Method)
This protocol outlines the classic shake-flask method for determining the distribution coefficient (LogD) at a specific pH, a critical measure of lipophilicity.[12][13]
Workflow Diagram
Caption: Workflow for LogD determination via the shake-flask method.
Step-by-Step Methodology:
-
Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them overnight and then separating the layers. This prevents volume shifts during the experiment.
-
Partitioning: Add a small aliquot of a concentrated stock solution of the test compound (e.g., in DMSO) to a vial containing a known ratio of the pre-saturated n-octanol and PBS (e.g., 1:1 v/v).[14]
-
Equilibration: Seal the vial and shake vigorously on an orbital shaker for 1 hour at a controlled temperature (e.g., 25°C) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 3000 x g for 10 minutes) to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully sample each layer and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12]
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous (PBS) phase.
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay measures the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), present in liver microsomes.[15][16]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (100 mM, pH 7.4).[17]
-
Initiation: Pre-warm the microsomal suspension and the test compound solution to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM) to the microsomal suspension, followed immediately by the test compound (final concentration 1 µM).[16][17]
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[17]
-
Reaction Quenching: Immediately terminate the reaction in the aliquot by adding a threefold volume of ice-cold acetonitrile containing an internal standard.[16] This step precipitates the proteins and stops all enzymatic activity.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The internal standard corrects for variations in sample processing and instrument response.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line represents the elimination rate constant (k). The in vitro half-life (T½) is calculated using the formula: T½ = 0.693 / k.
Protocol 3: Proline Dehydrogenase (ProDH) Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the activity of ProDH by monitoring the reduction of an artificial electron acceptor.[18]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (100 mM Tris-HCl, pH 7.5) containing the necessary cofactors and reagents: 2.5 mM MgCl₂, 1 mM KCN, 0.5 mM FAD, 0.5 mM phenazine methosulfate (PMS), and 60 µM 2,6-dichlorophenolindophenol (DCPIP).[18]
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, a fixed concentration of purified or recombinant ProDH enzyme, and varying concentrations of the test compound (inhibitor). Allow a brief pre-incubation period (e.g., 5-10 minutes) at 25°C.
-
Reaction Initiation: Start the reaction by adding the substrate, L-proline (e.g., final concentration 150 mM).[18]
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 600 nm (OD₆₀₀) using a plate reader. The reduction of the blue dye DCPIP to its colorless form is proportional to enzyme activity.[18]
-
Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
Conclusion and Future Outlook
The comparative analysis clearly demonstrates the profound and predictable influence of gem-difluorination on the properties of the cyclopentanecarboxylic acid scaffold. The introduction of the 3,3-difluoro moiety in (S)-3,3-Difluorocyclopentanecarboxylic acid leads to a significant increase in acidity, a modulation of lipophilicity, and a dramatic enhancement in metabolic stability. These altered properties translate into improved biological activity in the context of ProDH inhibition, highlighting the compound's potential as a valuable building block in drug discovery.[5][10]
For researchers and drug development professionals, this guide underscores the importance of strategic fluorination as a tool to overcome common liabilities such as poor metabolic stability. The provided protocols offer a robust framework for evaluating these key parameters in-house. Future work should focus on exploring the stereochemical and positional isomers of fluorination on this scaffold to further refine structure-activity relationships and unlock new therapeutic possibilities.
References
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- ChemicalBook. (n.d.). 3,3-Difluorocyclopentaecarboxylic acid | 1260897-05-9.
- AiFChem. (n.d.). Azaspirocycles: From Structural Novelty to Medicinal Chemistry Workhorse.
- ResearchGate. (n.d.). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid.
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- Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
- Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development.
- PubMed. (n.d.). Site-Specific Incorporation of Fluorinated Prolines into Proteins and Their Impact on Neighbouring Residues.
- Beilstein-Institut. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.
- National Institutes of Health. (2020). A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline.
- ResearchGate. (n.d.). Synthesis of 3-dimensional scaffolds for application in medicinal chemistry.
- Alfa Chemistry. (n.d.). LogP/LogD/pKa/pH Solubility in Preformulation Analysis.
- ResearchGate. (n.d.). Methods for Determination of Proline in Plants.
- Mercell. (n.d.). metabolic stability in liver microsomes.
- MDPI. (n.d.). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design.
- Journal of Organic and Pharmaceutical Chemistry. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.
- ResearchGate. (n.d.). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities | Request PDF.
- ResearchGate. (n.d.). PROTOCOL: Extraction and determination of proline.
- ChemRxiv. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres.
- Benchchem. (n.d.). The Cyclopentane Scaffold in Medicinal Chemistry: Application Notes and Protocols for 1,3-Dimethylcyclopentanol Derivatives.
- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
- ACS Publications. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry | Biochemistry.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography.
- PubMed. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities.
- Frontiers. (2020). Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
- BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
- PubChem. (n.d.). 3,3-Difluorocyclopentane-1-carboxylic acid | C6H8F2O2 | CID 53403837.
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Comparative Guide: (S)-3,3-Difluorocyclopentanecarboxylic Acid vs. Cyclopentanecarboxylic Acid
Executive Summary: The "Fluorine Effect" in Alicyclic Scaffolds
In modern drug discovery, the transition from a non-fluorinated alicyclic scaffold to its gem-difluorinated analog is rarely a simple bioisostere swap; it is a strategic maneuver to alter molecular conformation, metabolic stability, and acid-base properties.
This guide analyzes the specific substitution of cyclopentanecarboxylic acid (1) with (S)-3,3-difluorocyclopentanecarboxylic acid (2) . While the parent compound (1) serves as a standard lipophilic spacer, the fluorinated analog (2) acts as a "metabolic shield" and a conformational lock, often critical for optimizing lead compounds in JAK, HIF-2
Physicochemical Profile Comparison
The introduction of the gem-difluoro group at the C3 position creates significant electronic and steric deviations from the parent molecule.
| Feature | Cyclopentanecarboxylic Acid (Non-Fluorinated) | (S)-3,3-Difluorocyclopentanecarboxylic Acid | Impact on Drug Design |
| Structure | C₆H₁₀O₂ | C₆H₈F₂O₂ | Bioisosterism: Changes volume/shape slightly but drastically alters electronics. |
| pKa (Acid) | ~4.80 | 3.85 ± 0.40 | Acidity: The inductive effect (-I) of fluorine lowers pKa, increasing ionization at physiological pH (7.4). |
| LogP (Lipophilicity) | ~1.7 | ~1.8 - 1.9 | "Janus Face" Effect: While polar, the C-F bond is lipophilic. The net effect is often a slight increase in LogP or retention of lipophilicity with added polarity. |
| Dipole Moment | Low (< 2.0 D) | High (~3.5 - 4.0 D) | Binding: Strong local dipole can engage in specific electrostatic interactions with protein backbones. |
| Conformation | Flexible (Envelope/Twist mix) | Rigidified (Envelope) | Entropy: Reduces entropic penalty upon binding by locking the ring conformation. |
| Metabolic Liability | High (C3 oxidation) | Blocked (C3) | Clearance: Prevents CYP450-mediated hydroxylation at the susceptible C3 position. |
Mechanistic Analysis
Conformational Locking (The "Gauche" Effect)
Unlike the flexible non-fluorinated cyclopentane, which rapidly interconverts between envelope and twist conformations, the 3,3-difluoro analog adopts a preferred envelope conformation .
-
Mechanism: The C–F bonds prefer to adopt a staggered orientation relative to adjacent C–H bonds to minimize torsional strain and dipole-dipole repulsion.
-
Result: This "pre-organization" can significantly increase binding affinity if the locked conformation matches the bioactive pose, reducing the entropic cost of binding (
).
Metabolic Blocking (The C-H vs. C-F Shield)
The C3 position in cyclopentane rings is a "soft spot" for oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).
-
Non-Fluorinated: Rapid hydroxylation at C3 leads to ring opening or elimination, increasing clearance.
-
Fluorinated: The C-F bond (~116 kcal/mol) is metabolically inert compared to the C-H bond (~99 kcal/mol). Furthermore, the strong electron-withdrawing nature of fluorine deactivates the adjacent C-H bonds at C2 and C4, protecting the entire ring system from oxidative attack.
Figure 1: Metabolic fate of the parent scaffold versus the fluorinated analog. The gem-difluoro group effectively blocks the primary site of metabolic liability.
Experimental Protocols
Synthesis & Chiral Resolution Workflow
Direct fluorination of the chiral acid is difficult. The industry-standard approach involves fluorinating the ketone precursor followed by enzymatic resolution to obtain the (S)-enantiomer with high optical purity (>98% ee).
Step 1: Deoxyfluorination
Reagents: 3-Oxocyclopentanecarboxylic acid ethyl ester, Deoxofluor (or DAST), DCM.
-
Dissolve 3-oxocyclopentanecarboxylic acid ethyl ester (1.0 equiv) in anhydrous DCM at 0°C.
-
Add Deoxofluor (1.5 equiv) dropwise (Caution: Exothermic).
-
Allow to warm to RT and stir for 16h.
-
Quench with sat. NaHCO₃, extract with DCM, and purify via silica flash chromatography (Hex/EtOAc) to yield ethyl 3,3-difluorocyclopentanecarboxylic acid (racemic) .
Step 2: Enzymatic Resolution (Key for (S)-Selectivity)
Reagents: Candida antarctica Lipase B (Novozym 435), Phosphate Buffer (pH 7.0).
-
Suspend the racemic ethyl ester in phosphate buffer (0.1 M, pH 7.0).
-
Add Novozym 435 (immobilized lipase, 20% w/w relative to substrate).
-
Stir at 30°C. Monitor hydrolysis via HPLC (Chiralcel OJ-H column).
-
Mechanism: The lipase preferentially hydrolyzes the (S)-ester to the free acid, leaving the (R)-ester intact.
-
Workup: Acidify to pH 2 with 1N HCl and extract the (S)-3,3-difluorocyclopentanecarboxylic acid into EtOAc. The unreacted (R)-ester remains in the organic layer during the initial basic wash or can be separated chromatographically.
Figure 2: Synthetic route to enantiopure (S)-3,3-difluorocyclopentanecarboxylic acid via enzymatic resolution.
Application Case Study: Amide Coupling
When using this building block in library synthesis (e.g., amide coupling to an amine scaffold), the lower pKa of the fluorinated acid requires modified coupling conditions to prevent side reactions or low yields.
Protocol Adjustment:
-
Standard Acid: EDC/HOBt or HATU with DIPEA (1:2 ratio).
-
Fluorinated Acid ((S)-3,3-difluoro): Due to increased acidity (pKa ~3.85), the carboxylate anion is more stable and less nucleophilic.
-
Recommended: Use HATU or T3P (Propylphosphonic anhydride) as the coupling agent.
-
Base: Use a strictly non-nucleophilic base like 2,6-lutidine or Collidine if racemization is a concern (though less likely here than with alpha-chiral centers), otherwise DIPEA is acceptable.
-
Solvent: DMF or EtOAc (T3P performs well in EtOAc).
-
References
-
Bioisosteric Replacements: 3,3-Difluorooxetane and Cyclopentane as Bioisosteres in Drug Discovery. (2024).[1][2] Chemistry - A European Journal. Link
-
Metabolic Stability: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026).[3][4][5] NIH PubMed Central. Link
-
Synthesis & Resolution: Enzymatic Resolution of Fluorinated Arylcarboxylic Acids and Esters. (2024).[1][2] MDPI Molecules. Link
-
Physicochemical Properties: Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. (2022).[6] Chemistry - A European Journal. Link
-
Conformational Analysis: The effect of gem-difluorination on the conformation and properties of macrocyclic systems. (2014). Chemical Science. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 3,3-Difluorocyclopentaecarboxylic acid | 1260897-05-9 [chemicalbook.com]
- 4. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reproducible Synthesis of (S)-3,3-Difluorocyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Among the myriad of fluorinated building blocks, chiral difluorinated carbocycles have garnered significant attention. This guide provides an in-depth technical analysis of the experimental reproducibility for the synthesis of (S)-3,3-difluorocyclopentanecarboxylic acid, a valuable chiral building block in medicinal chemistry. We will explore common synthetic challenges, present comparative data for alternative approaches, and provide detailed, self-validating experimental protocols.
The Significance of Stereochemistry and Fluorine in Drug Design
The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is paramount in determining its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to reliably produce a single enantiomer of a drug candidate is a cornerstone of modern pharmaceutical development.
The introduction of a gem-difluoro group onto a carbocyclic ring, as in 3,3-difluorocyclopentanecarboxylic acid, imparts unique conformational constraints and electronic properties. This modification can lead to improved binding to target proteins and enhanced metabolic stability by blocking potential sites of oxidation. The cyclopentane scaffold itself offers a versatile and conformationally flexible core for the design of novel therapeutics.
Navigating the Synthetic Landscape: Challenges and Strategies
The synthesis of enantiomerically pure (S)-3,3-difluorocyclopentanecarboxylic acid presents two primary challenges: the introduction of the gem-difluoro group and the establishment of the (S)-stereocenter. Reproducibility in these processes can be influenced by a multitude of factors, from the purity of starting materials to the precise control of reaction conditions.
A plausible and commonly employed strategy involves the synthesis of a racemic mixture of 3,3-difluorocyclopentanecarboxylic acid followed by chiral resolution. An alternative, and often more elegant, approach is an asymmetric synthesis that establishes the desired stereocenter early in the synthetic sequence.
Pathway A: Racemic Synthesis and Chiral Resolution
This pathway focuses on the initial preparation of the racemic acid, followed by separation of the enantiomers.
Caption: General workflow for the racemic synthesis and subsequent chiral resolution of (S)-3,3-difluorocyclopentanecarboxylic acid.
Deoxofluorination: A Critical Step for Reproducibility
The conversion of a ketone to a gem-difluoride is a key transformation. Reagents like diethylaminosulfur trifluoride (DAST) and its less hazardous analogue, Deoxo-Fluor®, are commonly employed.
Causality in Experimental Choices:
-
Reagent Choice: While effective, DAST is known for its thermal instability and potential for explosive decomposition. Deoxo-Fluor® offers a safer alternative with a similar reactivity profile, enhancing the reproducibility and safety of the process.
-
Solvent and Temperature: Anhydrous, non-protic solvents such as dichloromethane (DCM) or toluene are crucial to prevent quenching of the fluorinating reagent. Low temperatures (e.g., -78 °C to 0 °C) are typically required to control the reaction rate and minimize side reactions. Inconsistent temperature control is a major source of irreproducibility.
-
Stoichiometry: Precise control of the fluorinating reagent stoichiometry is vital. An excess can lead to unwanted side products, while an insufficient amount will result in incomplete conversion.
Chiral Resolution: A Comparative Overview
Once the racemic acid is obtained, several methods can be employed to isolate the desired (S)-enantiomer. The choice of method significantly impacts yield, purity, and scalability.
| Resolution Method | Principle | Advantages | Disadvantages | Reproducibility Factors |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral base (e.g., (R)-1-phenylethylamine), followed by fractional crystallization. | Scalable, well-established technique. | Can be labor-intensive, yield is theoretically limited to 50% for each enantiomer. | Solvent choice, cooling rate, purity of the resolving agent. |
| Enzymatic Resolution | Use of a lipase (e.g., Candida antarctica lipase B) to selectively esterify one enantiomer, allowing for separation. | High enantioselectivity, mild reaction conditions. | Enzyme cost and stability, may require optimization of pH and temperature. | Enzyme activity, buffer conditions, substrate concentration. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase (CSP). | High purity achievable, applicable to small and large scale (with appropriate equipment). | High cost of chiral columns and solvents, can be time-consuming for large quantities. | Choice of CSP, mobile phase composition, flow rate, temperature. |
Pathway B: Asymmetric Synthesis
An asymmetric approach aims to create the desired stereocenter directly, often leading to a more efficient synthesis. A plausible route could be adapted from the synthesis of similar chiral cyclopentane derivatives, such as the one described in patent US10836708B2 for a related amino acid. This would involve the asymmetric modification of a prochiral cyclopentene precursor.
Caption: Conceptual workflow for an asymmetric synthesis of (S)-3,3-Difluorocyclopentanecarboxylic acid.
The Sharpless Asymmetric Epoxidation: A Case Study in Reproducibility
The Sharpless asymmetric epoxidation of an allylic alcohol is a powerful and well-studied reaction that could be employed to introduce chirality.[1][2]
Causality in Experimental Choices:
-
Catalyst System: The catalyst is typically formed in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET). The choice of (+)- or (-)-DET determines the facial selectivity of the epoxidation. The quality and stoichiometry of these components are critical for high enantioselectivity.
-
Oxidant: tert-Butyl hydroperoxide (TBHP) is the common oxidant. The concentration and purity of the TBHP solution can affect the reaction rate and yield.
-
Molecular Sieves: The presence of activated molecular sieves is crucial to remove water, which can deactivate the catalyst. The activation procedure and handling of the sieves are important for consistent results.
Experimental Protocols: A Guide to Reproducible Execution
The following protocols are designed to be self-validating, with clear endpoints and analytical checks to ensure consistency.
Protocol 1: Synthesis of Racemic 3,3-Difluorocyclopentanecarboxylic Acid
Materials:
-
Ethyl 3-oxocyclopentanecarboxylate
-
Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), 1M
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Fluorination:
-
To a solution of ethyl 3-oxocyclopentanecarboxylate (1.0 eq) in anhydrous DCM (0.5 M) at -78 °C under a nitrogen atmosphere, add Deoxo-Fluor® (1.2 eq) dropwise over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
In-process check: Monitor the reaction progress by GC-MS or TLC to ensure complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃ at 0 °C.
-
Separate the layers and extract the aqueous phase with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ethyl 3,3-difluorocyclopentanecarboxylate by flash column chromatography.
-
-
Hydrolysis:
-
Dissolve the purified ester (1.0 eq) in a 1:1 mixture of ethanol and 2M aqueous NaOH (0.2 M).
-
Stir the mixture at room temperature for 4 hours.
-
In-process check: Monitor the hydrolysis by TLC or LC-MS.
-
Remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 2 with 1M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to afford racemic 3,3-difluorocyclopentanecarboxylic acid.
-
Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization
Materials:
-
Racemic 3,3-difluorocyclopentanecarboxylic acid
-
(R)-(+)-1-Phenylethylamine
-
Ethyl acetate
-
Hexanes
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Salt Formation:
-
Dissolve the racemic acid (1.0 eq) in ethyl acetate (0.5 M).
-
Add (R)-(+)-1-phenylethylamine (0.5 eq) dropwise at room temperature.
-
Stir for 1 hour. A precipitate should form.
-
Slowly add hexanes until the solution becomes cloudy.
-
Heat the mixture gently until a clear solution is obtained, then allow it to cool slowly to room temperature, and finally at 4 °C for 16 hours.
-
-
Isolation and Liberation of the (S)-Enantiomer:
-
Collect the crystals by filtration and wash with a cold ethyl acetate/hexanes mixture.
-
In-process check: Determine the diastereomeric excess of the crystalline salt by chiral HPLC analysis of a small, acidified sample. Recrystallize if necessary to achieve high diastereomeric purity.
-
Suspend the diastereomerically pure salt in water and acidify to pH 2 with 1M HCl.
-
Extract the (S)-3,3-difluorocyclopentanecarboxylic acid with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the enantiomerically enriched acid.
-
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Stationary Phase Column (e.g., CHIRALPAK® AD-H or similar).
Method:
-
Mobile Phase: A mixture of hexanes and isopropanol with a small amount of trifluoroacetic acid (e.g., 90:10:0.1 v/v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the carboxylic acid in the mobile phase.
Data Analysis:
-
The two enantiomers should be resolved into two separate peaks.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Trustworthiness: A Self-Validating System
The protocols provided are designed with built-in checkpoints to ensure reproducibility.
-
In-process checks: Regular monitoring of reaction progress by chromatography allows for adjustments to be made in real-time, ensuring complete conversion and minimizing side product formation.
-
Analytical Validation: The use of chiral HPLC to determine enantiomeric excess is a quantitative and highly reliable method. A validated HPLC method is essential for confirming the stereochemical purity of the final product.
-
Material Characterization: Thorough characterization of the final product by NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and measurement of optical rotation provides a comprehensive validation of its identity and purity.
Conclusion
The reproducible synthesis of (S)-3,3-difluorocyclopentanecarboxylic acid is a challenging yet achievable goal. Careful consideration of the synthetic strategy, whether a racemic synthesis followed by resolution or an asymmetric approach, is the first critical step. Meticulous control over reaction parameters, particularly in the fluorination and chiral resolution steps, is paramount for achieving consistent results. By employing the detailed and self-validating protocols outlined in this guide, researchers and drug development professionals can confidently produce this valuable chiral building block with high purity and reproducibility, thereby accelerating the discovery and development of new and improved therapeutics.
References
- Google Patents: US9120740B2 - Method for preparing difluoroacetic acid.
-
Dalal Institute: Sharpless Asymmetric Epoxidation. Available at: [Link]
-
ResearchGate: A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Available at: [Link]
- Google Patents: EP0021160A1 - Process for the preparation of trans-3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid.
-
Arkivoc: Metal-free synthesis of α,α-difluorocyclopentanone derivatives via regioselective difluorocyclopropanation/VCP rearrangement of silyl dienol ethers. Available at: [Link]
-
Doctoral Dissertation: Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Available at: [Link]
-
ChemRxiv: The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. Available at: [Link]
- Google Patents: US10836708B2 - Process for the synthesis of (s) 3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid.
-
PMC - NIH: Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Available at: [Link]
- Google Patents: US20120184770A1 - Methods of preparing fluorinated carboxylic acids and their salts.
- Google Patents: US5498750A - Process for the preparation of 1-fluoro-cyclopropane-1-carboxylic acid.
-
Doctoral Dissertation: Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Available at: [Link]
-
Organic Chemistry Portal: Synthesis of α-fluorocarboxylic acids and derivatives. Available at: [Link]
-
Beilstein Journal of Organic Chemistry: Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Available at: [Link]
Sources
(S)-3,3-Difluorocyclopentanecarboxylic Acid: Bioisosteric Profiling & Application Guide
Executive Summary: The Fluorine Advantage
In the "Escape from Flatland" era of drug discovery, saturated fluorinated heterocycles and carbocycles have emerged as premium bioisosteres. (S)-3,3-Difluorocyclopentanecarboxylic acid (and its derivatives) represents a strategic replacement for standard cyclopentyl, phenyl, or gem-dimethyl moieties.
This guide objectively analyzes its utility in modulating lipophilicity (LogD) , metabolic stability , and conformational bias . Unlike simple steric fillers, the 3,3-difluoro motif introduces a strong dipole moment that can engage in specific electrostatic interactions within a binding pocket, often resulting in improved potency and selectivity profiles.
Key Performance Indicators (KPIs)
| Feature | Effect vs. Non-Fluorinated Parent | Mechanism |
| Acidity (pKa) | Decreases by ~1.0 unit (More acidic) | Inductive electron withdrawal (-I effect) of |
| Lipophilicity (LogP) | Increases (typically +0.2 to +0.5) | Increased molecular volume and C-F hydrophobicity, though dipole alignment can mitigate this. |
| Metabolic Stability | Significantly Improved | C-F bond strength (116 kcal/mol) blocks oxidative metabolism at the 3-position (a common soft spot). |
| Conformation | Restricted Envelope | Dipole-dipole repulsion and hyperconjugation favor specific ring puckers. |
Physicochemical Profiling & Mechanistic Insight[1][2]
Comparative Metrics
The following table contrasts the (S)-3,3-difluoro analog with its direct competitors: the non-fluorinated parent and the heterocyclic bioisostere (proline derivative).
| Property | (S)-3,3-Difluorocyclopentanecarboxylic Acid | Cyclopentanecarboxylic Acid | (S)-Proline (Reference) |
| MW ( g/mol ) | 150.12 | 114.14 | 115.13 |
| pKa (Acid) | 3.85 (Predicted) | 4.80 | 1.99 (COOH), 10.6 (NH) |
| ClogP | ~1.3 | ~0.8 | -2.5 |
| H-Bond Donors | 1 | 1 | 2 |
| H-Bond Acceptors | 4 (includes F) | 2 | 3 |
| Dipole Moment | High (Vector sum of C=O and C-F) | Low | High (Zwitterionic) |
The Conformational "Pucker" Effect
The introduction of the gem-difluoro group at the C3 position creates a distinct conformational bias due to the gauche effect and dipole minimization.
-
Non-fluorinated Cyclopentane: Exists in a dynamic equilibrium of "envelope" and "twist" conformations with low energy barriers.
-
3,3-Difluoro Analog: The C-F bonds prefer to adopt a specific orientation relative to the carbonyl group to minimize dipolar repulsion. This often "locks" the ring into a defined envelope conformation, reducing the entropic penalty upon binding to a protein target.
Caption: The 3,3-difluoro substitution restricts the conformational landscape, pre-organizing the molecule for binding.
Case Study: Muscarinic M3 Receptor Antagonist
Context: Muscarinic M3 receptor antagonists are critical for treating urinary tract and respiratory disorders. A major challenge in this field is achieving selectivity over the M2 receptor (to avoid cardiac side effects) and improving metabolic stability.
Study: Mitsuya et al. (2001) utilized the 3,3-difluorocyclopentyl group to optimize a phenylacetamide lead series.[1]
-
The Challenge: The initial lead containing a standard cyclopentyl group showed poor metabolic stability and only moderate M3/M2 selectivity.
-
The Bioisosteric Fix: Replacement of the cyclopentyl ring with a (1R)-3,3-difluorocyclopentyl moiety.
-
The Result:
-
Selectivity: The fluorinated analog exhibited a 170-fold selectivity for M3 over M2, attributed to the specific shape and dipole interaction of the difluoro-ring within the hydrophobic pocket.
-
Stability: The C-F bonds blocked oxidative metabolism at the susceptible C3/C4 positions of the ring.
-
Verdict: The 3,3-difluorocyclopentyl group acted not just as a metabolic blocker, but as a "magic methyl" equivalent that tuned the electronic environment for superior selectivity.
Experimental Protocols
Synthesis: Deoxofluorination Route
This protocol describes the synthesis of the core scaffold from a keto-ester precursor. This is a self-validating protocol; the disappearance of the ketone signal in IR/NMR confirms reaction progress.
Reagents:
-
Starting Material: Methyl 3-oxocyclopentanecarboxylate
-
Fluorinating Agent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Workflow:
-
Setup: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Methyl 3-oxocyclopentanecarboxylate (1.0 eq) in anhydrous DCM (0.5 M concentration).
-
Addition: Cool the solution to 0°C. Add Deoxo-Fluor (1.5 eq) dropwise over 20 minutes. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 16 hours.
-
Checkpoint: Monitor by TLC (stain with KMnO4) or LC-MS. Product is less polar than the starting ketone.
-
-
Quench: Cool to 0°C. Carefully quench with saturated aqueous NaHCO3. Caution: Gas evolution (CO2/HF).
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
-
Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH (2.0 eq) in THF/H2O (3:1) at RT for 4 hours, then acidify with 1N HCl to pH 2.
Caption: Standard Deoxofluorination pathway to access the bioisostere.
Protocol: Microsomal Stability Assay
To validate the metabolic stability advantage.
-
Preparation: Prepare 1 µM solution of the test compound (3,3-difluoro analog) and the reference (non-fluorinated parent) in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or rat).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.
-
Quench: Add ice-cold Acetonitrile containing Internal Standard to stop the reaction.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).-
Success Criteria: The 3,3-difluoro analog should show a >2-fold increase in half-life (
) compared to the non-fluorinated control.
-
Decision Guide: When to Use This Bioisostere?
Use the following logic flow to determine if (S)-3,3-Difluorocyclopentanecarboxylic acid is the right tool for your lead optimization campaign.
Caption: Decision matrix for deploying the 3,3-difluorocyclopentyl moiety.
References
-
Mitsuya, M., et al. (2001). "A Potent, Long-Acting, Orally Active (2R)-2-[(1R)-3,3-Difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: Novel Muscarinic M3 Receptor Antagonist with High Selectivity for M3 over M2 Receptors."[1][2] Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link
-
PubChem Compound Summary. (2023). "3,3-Difluorocyclopentanecarboxylic acid."[3][4][5][6][7][8] National Center for Biotechnology Information. Link
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Molecular Scaffolds." Chemical Reviews. (Context on fluorinated rings). Link
Sources
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- 2. chemrxiv.org [chemrxiv.org]
- 3. 3,3-Difluorocyclopentaecarboxylic acid | 1260897-05-9 [chemicalbook.com]
- 4. 3,3-Difluorocyclopentane-1-carboxylic acid | C6H8F2O2 | CID 53403837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2024169914A1 - Tricyclic compounds for the treatment of cancer - Google Patents [patents.google.com]
- 6. WO2011007230A2 - Lupeol-type triterpene derivatives as antivirals - Google Patents [patents.google.com]
- 7. WO2020169784A1 - Amide derivatives useful in the treatment of hbv infection or hbv-induced diseases - Google Patents [patents.google.com]
- 8. WO2019147782A1 - Aminopyrrolotriazines as kinase inhibitors - Google Patents [patents.google.com]
Analytical Techniques for (S)-3,3-Difluorocyclopentanecarboxylic Acid: A Comparative Technical Guide
Executive Summary
(S)-3,3-Difluorocyclopentanecarboxylic acid (CAS 1260897-05-9) is a critical fluorinated aliphatic building block, often employed in the synthesis of bioactive pharmaceutical ingredients (APIs) such as JAK inhibitors and other heterocyclic kinase modulators.[1][2][3] The gem-difluoro motif imparts metabolic stability and alters the pKa of the carboxyl group, while the (S)-configuration is frequently the pharmacologically active stereoisomer.
This guide compares four primary analytical techniques for characterizing this compound: Direct Chiral HPLC , Indirect Chiral Derivatization , Achiral HPLC-MS , and NMR Spectroscopy .[2] The selection of the optimal method depends on the specific stage of drug development—ranging from high-throughput process monitoring to final release testing.
Part 1: Enantiomeric Purity Analysis (Chiral Control)
The most critical quality attribute for this intermediate is its enantiomeric excess (ee), as the (R)-enantiomer is typically a potent impurity.
Technique A: Direct Chiral HPLC (Polysaccharide Stationary Phases)
Status: Gold Standard for QC Release[2]
Direct separation on immobilized polysaccharide columns is the preferred industry standard due to its non-destructive nature and high reproducibility.
-
Mechanism: The chiral stationary phase (CSP) contains amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) coated or immobilized on silica.[2] The chiral grooves discriminate between the (S)- and (R)-enantiomers based on steric fit and hydrogen bonding with the carboxyl group.
-
Protocol (Optimized for Fluorinated Acids):
-
Column: Chiralpak IC or Chiralpak IA (Immobilized phases are resistant to aggressive solvents).[2]
-
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).[2]
-
Detection: UV at 210 nm (The carbonyl and fluorine auxochromes provide weak UV absorption; low wavelength is required).
-
Temperature: 25°C.
-
-
Performance:
Technique B: Indirect Chiral Derivatization (GC or HPLC)
Status: Best for Early-Stage Process Development[2]
When a chiral column is unavailable, or to verify the absolute configuration, derivatization with a chiral amine converts enantiomers into diastereomers, which have different physical properties and can be separated on achiral columns.
-
Mechanism: (S)-Acid + (R)-Amine
(S,R)-Amide (Diastereomer 1) + (R,R)-Amide (Diastereomer 2).[2] -
Protocol:
-
Performance:
-
Separation: Diastereomers often separate by >1 minute on standard C18 columns.[2]
-
Pros: Uses inexpensive achiral columns; confirms stereochemistry via NMR of the diastereomers.
-
Cons: Destructive; kinetic resolution (reaction rates might differ slightly between enantiomers) can introduce minor bias.[2]
-
Part 2: Chemical Purity & Structural Confirmation
Technique C: Achiral HPLC-MS (Reverse Phase)
Status: Standard for Impurity Profiling
Due to the polarity of the carboxylic acid and the lipophilicity of the difluoro group, a C18 column with acidic buffering is essential to prevent peak tailing.
-
Protocol:
-
Why ESI(-)? Carboxylic acids ionize poorly in positive mode.[2] In negative mode, the
ion (m/z ~149) is the dominant species. The fluorine atoms pull electron density, stabilizing the carboxylate anion, making ESI(-) highly sensitive.
Technique D: NMR Spectroscopy
Status: Definitive Structural Identification
Proton NMR (
-
Expected Signals:
-
Self-Validation: If the ring opens or the fluorines eliminate (a common degradation pathway), the
F signal will shift dramatically or disappear (in case of HF loss).
Part 3: Comparative Data Summary
| Feature | Chiral HPLC (Direct) | Indirect Derivatization | Achiral GC-MS | |
| Primary Use | Enantiomeric Excess (ee%) | ee% verification / Absolute Config | Chemical Purity / Volatiles | Structural ID |
| Sample Prep | Dissolve & Shoot | 1-2 hour reaction | Derivatization (Methylation) | Dissolve in |
| Sensitivity | High (UV 210nm) | High (UV 254nm via phenyl group) | Very High | Low (mg quantities needed) |
| Throughput | High (15 min/run) | Low (Reaction time + Run) | High | Low |
| Cost/Run | Medium (Column wear) | High (Reagents + time) | Low | High (Instrument time) |
Part 4: Analytical Workflow Diagram
The following decision tree illustrates the logical flow for analyzing (S)-3,3-Difluorocyclopentanecarboxylic acid samples during development.
Caption: Analytical decision matrix for (S)-3,3-Difluorocyclopentanecarboxylic acid, prioritizing direct chiral HPLC for routine QC and NMR for structural validation.
References
-
Chiral Separation Principles
-
Fluorinated Compound Analysis
-
LC-MS of Carboxylic Acids
-
Compound Data
Sources
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Safety Operating Guide
Navigating the Handling of (S)-3,3-Difluorocyclopentanecarboxylic Acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices
The increasing prevalence of fluorinated organic compounds in pharmaceutical and materials science underscores the critical need for robust safety protocols in the laboratory.[1] Among these, (S)-3,3-Difluorocyclopentanecarboxylic acid, a valuable building block, requires meticulous handling due to its potential hazards. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to safely manage this compound, ensuring both personal safety and experimental integrity. Our focus extends beyond mere compliance, aiming to instill a deep-rooted culture of safety that becomes second nature in your laboratory operations.
Understanding the Hazard Landscape
(S)-3,3-Difluorocyclopentanecarboxylic acid, like many of its fluorinated and carboxylic acid counterparts, is classified as a hazardous substance. The primary risks associated with this compound are skin irritation, serious eye damage, and potential respiratory irritation.[2] The presence of the carboxylic acid moiety suggests corrosive properties, a characteristic that demands respect and careful handling.[3] Furthermore, as a fluorinated organic compound, the potential for the release of hazardous decomposition products, such as hydrogen fluoride in certain conditions, must be considered, although this is more of a concern at elevated temperatures.[4]
The physical form of the compound, typically a solid, means that the generation of dust during handling is a primary route of exposure.[5][6] Therefore, all safety procedures must be geared towards minimizing dust creation and preventing contact with skin, eyes, and the respiratory system.
Core Principles of Protection: Your Personal Protective Equipment (PPE) Arsenal
A proactive and comprehensive approach to PPE is non-negotiable when handling (S)-3,3-Difluorocyclopentanecarboxylic acid. The following table summarizes the essential PPE and their specifications, which will be elaborated upon in the subsequent sections.
| PPE Category | Recommended Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standard and a full-face shield.[7] | Provides a robust barrier against splashes and airborne particles, protecting the entire face. Standard safety glasses are insufficient.[8] |
| Hand Protection | Nitrile or neoprene gloves. Consider double-gloving for extended handling.[1][7] | Offers chemical resistance to corrosive solids and fluorinated compounds. Double-gloving provides an additional layer of protection against tears and permeation.[1] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron is recommended for larger quantities.[1][8] | Protects the skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with particulate filters (e.g., N95) may be required if dust generation is unavoidable.[9][10] | Essential for preventing the inhalation of airborne particles, especially when handling powders outside of a fume hood. |
Operational Blueprint: From Receipt to Disposal
Adherence to a systematic workflow is paramount for ensuring safety. The following step-by-step guide outlines the critical procedures for handling (S)-3,3-Difluorocyclopentanecarboxylic acid.
Pre-Handling Preparations: Setting the Stage for Safety
-
Information is Power: Before commencing any work, thoroughly read and understand the Safety Data Sheet (SDS) for a similar compound, such as 3,3-Difluorocyclopentane-1-carboxylic acid, if a specific one for the (S)-enantiomer is unavailable.[2]
-
Designated Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][11][12]
-
Emergency Readiness: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[13] Have a spill kit specifically for corrosive solids readily available.
The Art of Gowning: Donning Your PPE
The sequence of donning PPE is crucial to prevent cross-contamination.
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Gloves: Don the first pair of nitrile or neoprene gloves.
-
Face Protection: Put on your chemical safety goggles, followed by the full-face shield.
-
Second Pair of Gloves (if applicable): If double-gloving, put on the second pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
In the Fume Hood: Safe Handling Practices
-
Weighing and Transfer: When weighing the solid, use a disposable weigh boat or creased, smooth paper. Handle the container with care to avoid generating dust.[14] If possible, use a balance that is also located within a fume hood.
-
Dissolving: When preparing solutions, always add the solid acid to the solvent slowly and with continuous stirring.[6] Be aware that dissolving corrosive solids can sometimes generate heat.[6]
-
Mindful Movements: All actions within the fume hood should be deliberate and slow to prevent creating air currents that could carry dust out of the hood.
Post-Handling Protocol: Decontamination and Doffing
-
Decontamination: Thoroughly wipe down the work surface inside the fume hood with an appropriate cleaning agent. Decontaminate any equipment used.
-
Doffing PPE: The removal of PPE is a critical step to prevent exposure.
-
Outer Gloves: If double-gloved, remove the outer pair of gloves first.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps.
-
Lab Coat: Remove your lab coat, folding the contaminated side inward.
-
Inner Gloves: Finally, remove the inner pair of gloves, peeling them off from the cuff to avoid touching the outer surface.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[13][15]
-
Spill and Waste Management: A Closed-Loop Approach
Emergency Spill Response
In the event of a spill, remain calm and follow these steps:
-
Alert Personnel: Immediately notify others in the laboratory.
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined above.
-
Containment and Neutralization: For small spills, use a spill kit for corrosive solids, which typically contains a neutralizing agent and absorbent material.
-
Collection and Disposal: Carefully scoop the neutralized material into a designated hazardous waste container.
Waste Disposal Plan
(S)-3,3-Difluorocyclopentanecarboxylic acid is a halogenated organic compound and must be disposed of as hazardous waste.[16]
-
Segregation is Key: Do not mix this waste with non-halogenated waste streams.[17]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal Route: The primary disposal method for halogenated organic waste is typically high-temperature incineration by a licensed waste disposal contractor.[18] Never dispose of this chemical down the drain.[10][17]
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process and workflow for safely handling (S)-3,3-Difluorocyclopentanecarboxylic acid.
Caption: Workflow for Handling (S)-3,3-Difluorocyclopentanecarboxylic Acid
By internalizing these principles and procedures, you are not just following a protocol; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Synquest Labs. (n.d.). Safety Data Sheet: 4,4-Difluorocyclohexanecarboxylic acid.
- Thermo Fisher Scientific. (2025, October 8). Safety Data Sheet: 2,2-Difluorocyclopropanecarboxylic acid.
- Fluorochem. (2024, December 19). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Angene Chemical. (2024, November 1). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet: 1H-Indole-2-carboxylic acid.
- Benchchem. (2025, December). Safety and handling of fluorinated organic compounds.
- PubChem. (n.d.). 3,3-Difluorocyclopentane-1-carboxylic acid.
- Chemos GmbH & Co.KG. (2022, November 7). Safety Data Sheet: 2,5-Furandicarboxylic acid.
- Spectrum Chemical. (2018, December 28). Safety Data Sheet.
- Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory.
- Sigma-Aldrich. (2025, May 20). Safety Data Sheet.
- TCI Chemicals. (2024, November 23). Safety Data Sheet: Difluoroacetic Acid.
- Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety.
- Grand Valley State University. (2015, March 2). Corrosives - Lab Safety.
- ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
- Cayman Chemical. (2022, January 12). Safety Data Sheet: PAF C-16 Carboxylic Acid.
- KAUST Health & Safety. (n.d.). Working with Corrosives Guideline.
- Princeton EHS. (n.d.). Section 7D: Corrosive Materials.
- Sigma-Aldrich. (2025, October 15). Safety Data Sheet.
- Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins.
- (n.d.).
- Environment, Health & Safety - University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from University of Wisconsin-Madison website.
- Cornell EHS. (n.d.). 7.2 Organic Solvents.
- European Commission. (n.d.). EU-Rules - Fluorinated Greenhouse Gases – Climate Action.
- Universitat de Barcelona. (n.d.). Classification of special laboratory waste.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
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- 4. fluoropolymers.eu [fluoropolymers.eu]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
